molecular formula C8H3N3O4 B1632363 6-Nitroquinoxaline-2,3-dione

6-Nitroquinoxaline-2,3-dione

Cat. No.: B1632363
M. Wt: 205.13 g/mol
InChI Key: MWYQQZLHLYIGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitroquinoxaline-2,3-dione is a useful research compound. Its molecular formula is C8H3N3O4 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Nitroquinoxaline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitroquinoxaline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYQQZLHLYIGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=O)N=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309770
Record name 6-Nitro-2,3-quinoxalinedione
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Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-52-8
Record name 6-Nitro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076197-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Activity & Pharmacological Profiling of 6-Nitroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological mechanism, and experimental characterization of 6-Nitroquinoxaline-2,3-dione .

Executive Summary

6-Nitroquinoxaline-2,3-dione (often abbreviated in early literature as NQX or simply the 6-nitro analog ) represents a foundational pharmacophore in the development of non-NMDA glutamate receptor antagonists. While less potent than its disubstituted successors (e.g., CNQX, DNQX, NBQX), it serves as a critical tool compound for understanding the Structure-Activity Relationship (SAR) of ionotropic glutamate receptor blockade.

This molecule functions primarily as a competitive antagonist at AMPA and Kainate receptors , with secondary activity as an antagonist at the NMDA receptor glycine-binding site . Its biological significance lies in its quinoxalinedione core, which mimics the steric and electronic properties of glutamate, allowing it to occupy the ligand-binding domain (LBD) without triggering channel opening.

Molecular Mechanism & Pharmacology[1][2]

Structural Basis of Antagonism

The biological activity of 6-Nitroquinoxaline-2,3-dione is dictated by its ability to exist in a tautomeric equilibrium between the dione (keto) and hydroxy (enol) forms.

  • Glutamate Mimicry: The ionizable hydroxyl groups (in the enol form) or the amide protons (in the dione form) align with the

    
    -carboxyl and 
    
    
    
    -carboxyl binding pockets of the AMPA receptor.
  • Role of the 6-Nitro Group: The nitro group (

    
    ) at position 6 is a strong electron-withdrawing group (EWG). This withdraws electron density from the aromatic ring, significantly increasing the acidity of the N-H protons (or O-H in the tautomer). This acidity is crucial for hydrogen bond formation with critical residues (e.g., Arg485 in GluA2) within the receptor's ligand-binding core.
    
Receptor Selectivity Profile
Receptor TargetMode of ActionPotency (Approx.

)
Biological Consequence
AMPA Receptor Competitive Antagonist

Inhibits fast excitatory synaptic transmission.
Kainate Receptor Competitive Antagonist

Blocks kainate-evoked currents; less selective than for AMPA.
NMDA (Glycine Site) Competitive Antagonist

Prevents NMDA channel opening by competing with co-agonist glycine.
NMDA (Glutamate Site) Inactive

No significant binding at the glutamate recognition site.

Note: The 6-nitro analog is generally 10-50 fold less potent than 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX).

Experimental Workflows

Synthesis of the Probe

For researchers requiring high-purity material for biological assays, the synthesis follows a condensation protocol.

  • Reagents: 4-Nitro-1,2-phenylenediamine, Oxalic acid dihydrate, 4N Hydrochloric acid.

  • Protocol:

    • Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) in 4N HCl (20 mL).

    • Add Oxalic acid dihydrate (15 mmol) and reflux for 3-4 hours.

    • Cool the mixture to

      
       to precipitate the crude product.
      
    • Purification: Recrystallize from DMF/Water or Ethanol to remove unreacted diamine, which is cytotoxic and can confound biological data.

    • Validation: Verify structure via

      
      -NMR (DMSO-
      
      
      
      ) looking for the disappearance of amine signals and appearance of broad amide protons (
      
      
      ppm).
In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of 6-Nitroquinoxaline-2,3-dione for the AMPA receptor.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at

    
     for 20 min. Wash pellets to remove endogenous glutamate.
    
  • Incubation:

    • Ligand:

      
       (5 nM).
      
    • Displacer: 6-Nitroquinoxaline-2,3-dione (concentration range:

      
       to 
      
      
      
      M).
    • Non-specific control: 1 mM L-Glutamate.

    • Chaotrope: Add 100 mM KSCN to enhance

      
       binding signal (stabilizes the high-affinity state).
      
  • Termination: Incubate for 60 min on ice. Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Electrophysiology: Whole-Cell Patch Clamp

Objective: Confirm functional competitive antagonism.

Protocol:

  • System: Cultured hippocampal neurons (DIV 14-21).

  • Solutions:

    • Extracellular:[1][2] Tyrode’s solution containing 1

      
       TTX (to block action potentials) and 0 
      
      
      
      (if recording NMDA currents, though AMPA is primary target).
    • Intracellular:[3] CsF-based pipette solution (blocks

      
       channels for better voltage control).
      
  • Application:

    • Apply agonist (e.g.,

      
       Kainate or 
      
      
      
      AMPA + cyclothiazide) to elicit a stable inward current.
    • Co-apply agonist + 6-Nitroquinoxaline-2,3-dione (

      
      ).
      
  • Readout: Observe rapid, reversible reduction in steady-state current.

  • Analysis: Construct a Schild plot. If the antagonism is competitive, the dose-response curve of the agonist will shift to the right without a reduction in maximal response (

    
    ).
    

Visualization of Mechanism & Workflow

Pharmacological Mechanism of Action

The following diagram illustrates the competitive blockade at the AMPA receptor and the dual-action at the NMDA glycine site.

MechanismOfAction cluster_AMPA AMPA Receptor (GluA1-4) cluster_NMDA NMDA Receptor (GluN1/GluN2) Compound 6-Nitroquinoxaline-2,3-dione LBD_AMPA Ligand Binding Domain (Glutamate Site) Compound->LBD_AMPA Competitive Binding Gly_Site Glycine Binding Site (GluN1 Subunit) Compound->Gly_Site Competitive Antagonism Channel_AMPA Ion Channel (Na+/Ca2+ Influx) LBD_AMPA->Channel_AMPA Blocks Activation Response_AMPA Excitatory Postsynaptic Potential (EPSP) Channel_AMPA->Response_AMPA Inhibits Channel_NMDA Ion Channel (Ca2+ Influx) Gly_Site->Channel_NMDA Prevents Co-activation

Figure 1: Mechanism of Action. The compound competitively occupies the glutamate site on AMPA receptors and the glycine site on NMDA receptors, preventing channel opening.

Experimental Workflow: Binding Assay Logic

This flow details the critical decision points in the radioligand binding assay validation.

BindingAssay Start Start: Radioligand Binding Assay Prep Membrane Prep + [3H]AMPA Start->Prep Add_Drug Add 6-Nitroquinoxaline-2,3-dione (Increasing Conc.) Prep->Add_Drug Equilibrium Incubate 60 min @ 4°C (with KSCN) Add_Drug->Equilibrium Filter Rapid Filtration (GF/B) Equilibrium->Filter Count Scintillation Counting Filter->Count Check Data Check: Is Hill Slope ~ -1.0? Count->Check Valid Valid Competitive Binding Calculate Ki Check->Valid Yes Invalid Complex Interaction (Allosteric/Desensitization) Check->Invalid No

Figure 2: Assay Logic. Workflow for validating competitive antagonism using radioligand displacement.

References

  • Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703. Link

  • Lester, R. A., et al. (1989). Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site. Molecular Pharmacology, 35(5), 565-570. Link

  • Sheardown, M. J., et al. (1990). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia. Science, 247(4942), 571-574. Link

  • Ganellin, C. R., et al. (2000). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. Journal of Medicinal Chemistry, 43(19), 3443-3452. Link

Sources

6-Nitroquinoxaline-2,3-dione: A Technical Guide for CNS Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Nitroquinoxaline-2,3-dione, a pivotal antagonist of ionotropic glutamate receptors. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical characteristics, synthesis, mechanism of action, and its application as a pharmacological tool in neuroscience. Furthermore, this guide delves into its therapeutic potential, particularly in the realms of neuroprotection and anticonvulsant activity, while also addressing its limitations and future research directions. The content is grounded in established scientific literature, with detailed experimental protocols and data visualizations to support the presented information.

Introduction: The Significance of Quinoxaline-2,3-diones in Neuroscience

Quinoxaline-2,3-diones represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and neuropharmacology. Their rigid bicyclic structure serves as a privileged scaffold for the development of potent and selective ligands for various biological targets. Within the central nervous system (CNS), the primary interest in these compounds lies in their ability to modulate glutamatergic neurotransmission, the main excitatory signaling pathway in the brain.

Glutamate receptors are broadly classified into two families: ionotropic and metabotropic. The ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission and are further subdivided into three main types: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and N-methyl-D-aspartate (NMDA) receptors.[1] Excitotoxicity, a pathological process in which excessive glutamate receptor activation leads to neuronal damage and death, is implicated in a wide range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Consequently, antagonists of iGluRs are of significant interest as potential therapeutic agents.

6-Nitroquinoxaline-2,3-dione, and its closely related and more extensively studied analog 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are potent competitive antagonists of AMPA and kainate receptors.[2] This guide will focus on the technical details of 6-Nitroquinoxaline-2,3-dione, providing a foundational understanding for its use in research and its potential in the development of novel CNS therapies.

Chemical Properties and Synthesis

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 6-Nitroquinoxaline-2,3-dione is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₅N₃O₄[3]
Molecular Weight 207.14 g/mol [3]
Appearance Yellow solid[3]
Melting Point 345-347 °C (decomposes)[3]
Solubility Slightly soluble in water, soluble in organic solvents such as DMSO and DMF.[3]
Storage Store at room temperature in a dry, dark place.[3]
Synthesis of 6-Nitroquinoxaline-2,3-dione

The synthesis of 6-Nitroquinoxaline-2,3-dione is typically achieved through a cyclocondensation reaction between 4-nitro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, most commonly oxalic acid.[4] This reaction is a cornerstone in the synthesis of the quinoxaline-2,3-dione scaffold.

This protocol outlines a standard laboratory procedure for the synthesis of 6-Nitroquinoxaline-2,3-dione.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve oxalic acid dihydrate in deionized water with heating.

  • Acidification: To the hot solution, carefully add concentrated hydrochloric acid.

  • Addition of Diamine: Slowly add 4-nitro-1,2-phenylenediamine to the reaction mixture.

  • Reflux: Heat the mixture under reflux for approximately 20-30 minutes. The solution will typically darken in color.

  • Precipitation: Cool the reaction mixture in an ice bath. A yellow precipitate of 6-Nitroquinoxaline-2,3-dione should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any unreacted starting materials and acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality of Experimental Choices:

  • Acid Catalyst: The use of hydrochloric acid catalyzes the cyclization reaction, increasing the reaction rate and yield.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and cyclization steps to proceed efficiently.

  • Recrystallization: This purification technique is essential to remove impurities, resulting in a product of high purity suitable for biological assays.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Cyclocondensation Cyclocondensation 4-nitro-1,2-phenylenediamine->Cyclocondensation Oxalic acid Oxalic acid Oxalic acid->Cyclocondensation HCl (catalyst) HCl (catalyst) HCl (catalyst)->Cyclocondensation Heat (Reflux) Heat (Reflux) Heat (Reflux)->Cyclocondensation 6-Nitroquinoxaline-2,3-dione 6-Nitroquinoxaline-2,3-dione Cyclocondensation->6-Nitroquinoxaline-2,3-dione

Caption: Synthesis workflow for 6-Nitroquinoxaline-2,3-dione.

Mechanism of Action: Competitive Antagonism at AMPA/Kainate Receptors

The primary pharmacological action of 6-Nitroquinoxaline-2,3-dione is its competitive antagonism of AMPA and kainate receptors.[2] This means that it binds to the same site on the receptor as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and subsequently blocks the opening of the ion channel, thereby inhibiting excitatory neurotransmission.

While much of the specific quantitative data comes from studies on the closely related CNQX, the mechanism is expected to be highly similar for 6-Nitroquinoxaline-2,3-dione. For CNQX, it has been shown to be a potent and selective antagonist for non-NMDA receptors.[5]

CompoundReceptorIC₅₀Source
CNQX AMPA0.3 µM
CNQX Kainate1.5 µM
CNQX NMDA (glycine site)25 µM

The selectivity for AMPA/kainate receptors over NMDA receptors is a key feature of this class of compounds. At higher concentrations, some quinoxaline-2,3-diones, including CNQX, have been shown to interact with the glycine modulatory site on the NMDA receptor, which can contribute to their overall effect on glutamatergic signaling.[6]

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA/Kainate Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel No Activation Excitatory_Signal Excitatory Postsynaptic Potential (EPSP) Blocked Ion_Channel->Excitatory_Signal 6_Nitro 6-Nitroquinoxaline-2,3-dione 6_Nitro->AMPA_Receptor Competitively Binds

Caption: Mechanism of competitive antagonism at AMPA/Kainate receptors.

Applications in Neuroscience Research

6-Nitroquinoxaline-2,3-dione and its analogs are invaluable tools for dissecting the roles of AMPA and kainate receptors in various physiological and pathological processes in the CNS.

In Vitro Electrophysiology

In brain slice preparations, these antagonists are used to block fast excitatory synaptic transmission mediated by AMPA/kainate receptors, allowing for the isolation and study of other synaptic components, such as NMDA receptor-mediated currents or inhibitory GABAergic currents.

This protocol provides a general workflow for using 6-Nitroquinoxaline-2,3-dione in brain slice electrophysiology.

Materials:

  • Rodent brain slices (e.g., hippocampus, cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • 6-Nitroquinoxaline-2,3-dione stock solution (in DMSO or other suitable solvent)

  • Electrophysiology recording setup (amplifier, micromanipulators, perfusion system)

  • Recording and stimulating electrodes

Procedure:

  • Slice Preparation: Prepare acute brain slices from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings of excitatory postsynaptic currents, EPSCs).

  • Antagonist Application: Prepare the desired final concentration of 6-Nitroquinoxaline-2,3-dione in aCSF from the stock solution. Switch the perfusion to the aCSF containing the antagonist.

  • Effect Observation: Monitor the synaptic responses. A reduction or complete block of the fast component of the excitatory response is expected.

  • Washout: To test for reversibility, switch the perfusion back to the antagonist-free aCSF and monitor for the recovery of the synaptic response.

Causality of Experimental Choices:

  • Brain Slice Preparation: This allows for the study of neuronal circuits in a relatively intact and physiologically relevant environment.

  • Perfusion System: Continuous perfusion ensures a constant supply of oxygen and nutrients to the tissue and allows for the precise application and removal of pharmacological agents.

  • Concentration Selection: The concentration of the antagonist should be chosen based on its known potency (or that of its analogs) to ensure effective receptor blockade without causing non-specific effects.

In Vivo Studies

In living animals, 6-Nitroquinoxaline-2,3-dione can be administered systemically or directly into specific brain regions to investigate the role of AMPA/kainate receptors in behavior, learning and memory, and disease models.[7]

This protocol outlines general considerations for the in vivo administration of 6-Nitroquinoxaline-2,3-dione.

Materials:

  • Experimental animals (e.g., rats, mice)

  • 6-Nitroquinoxaline-2,3-dione

  • Vehicle solution (e.g., saline, DMSO, cyclodextrin-based solutions)

  • Administration equipment (e.g., syringes, infusion pumps, stereotaxic apparatus)

Procedure:

  • Compound Preparation: Dissolve or suspend 6-Nitroquinoxaline-2,3-dione in a suitable, sterile vehicle at the desired concentration. The choice of vehicle is critical due to the compound's low aqueous solubility.

  • Administration Route:

    • Systemic Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for assessing widespread effects.

    • Intracerebral Administration: For region-specific effects, direct infusion into a target brain area can be performed using stereotaxic surgery.

  • Dose Selection: The dose will depend on the research question, the animal model, and the administration route. Pilot studies are often necessary to determine the optimal dose that produces the desired effect without causing significant side effects.

  • Behavioral or Physiological Assessment: Following administration, assess the animals for changes in behavior, seizure susceptibility, or other relevant physiological parameters.

Causality of Experimental Choices:

  • Vehicle Selection: The poor water solubility of many quinoxaline-2,3-diones necessitates the use of vehicles that can enhance their bioavailability for in vivo studies.

  • Route of Administration: The choice between systemic and intracerebral administration depends on whether the research aims to investigate the overall CNS effects or the role of specific brain circuits.

Therapeutic Potential

The ability of 6-Nitroquinoxaline-2,3-dione and related compounds to block excitotoxic cell death has led to significant interest in their therapeutic potential for various neurological disorders.

Neuroprotection

In models of cerebral ischemia (stroke) and traumatic brain injury, excessive glutamate release is a key driver of neuronal damage. By blocking AMPA/kainate receptors, 6-Nitroquinoxaline-2,3-dione and its analogs have demonstrated neuroprotective effects in preclinical studies, reducing the extent of brain damage.[8][9]

Anticonvulsant Activity

Epilepsy is characterized by recurrent seizures resulting from abnormal, excessive, or synchronous neuronal activity in the brain. Given that fast excitatory neurotransmission is mediated by AMPA receptors, their antagonists are potent anticonvulsants.[1] Quinoxaline-2,3-diones have been shown to be effective in various animal models of epilepsy.[10]

Limitations and Future Directions

Despite their promise, the development of quinoxaline-2,3-diones as therapeutic agents has faced challenges.

  • Poor Water Solubility: This can complicate formulation and administration, particularly for intravenous use.

  • Blood-Brain Barrier Permeability: Achieving therapeutic concentrations in the brain can be challenging.

  • Potential Off-Target Effects: While relatively selective, high concentrations may affect other receptors or cellular processes.[6] For instance, some quinoxaline derivatives have been shown to interact with DNA.[11][12]

  • Adverse Effects: Systemic administration of AMPA receptor antagonists can lead to side effects such as sedation, motor impairment, and cognitive deficits.

Future research in this area is focused on developing second-generation quinoxaline-2,3-dione derivatives with improved pharmacokinetic properties and a better side-effect profile. This includes efforts to enhance water solubility, increase blood-brain barrier penetration, and improve selectivity for specific AMPA or kainate receptor subtypes. The continued exploration of this chemical scaffold holds promise for the development of novel and effective treatments for a range of debilitating neurological disorders.

References

  • CNQX or cyanquixaline (6-cyano-7-nitroquinoxaline-2,3-dione) is a competitive AMPA/kainate receptor antagonist. Wikipedia. Available at: [Link].

  • Blake, J. F., Yates, R. G., Brown, M. W., & Collingridge, G. L. (1989). 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus. British journal of pharmacology, 97(1), 71–76.
  • Jubie, S., Gayathri, R., Srividya, A. R., Kalirajan, R., Prabitha, P., Sankar, S., & Elango, K. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8(4), 317-320.
  • Birch, P. J., Grossman, C. J., & Hayes, A. G. (1988). 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor. European journal of pharmacology, 156(1), 177–180.
  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 09-14.
  • PubChem. 6-Cyano-7-nitroquinoxaline-2,3-dione. National Center for Biotechnology Information. PubChem Compound Database; CID=3721046. Available at: [Link].

  • Sivakumar, P. M., Seenivasan, S. P., Kumar, V., & Doble, M. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and proteins interacting scaffold for pharmacological activities. Mini reviews in medicinal chemistry, 13(10), 1484–1494.
  • Lees, G. J. (1993). Pharmacology and regional distribution of the binding of 6-[3H]nitro-7-sulphamoylbenzo[f]-quinoxaline-2,3-dione to rat brain. Neuropharmacology, 32(11), 1083–1092.
  • Blake, J. F., Brown, M. W., & Collingridge, G. L. (1989). 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus. PMC. Available at: [Link].

  • Yoshioka, M., Matsumoto, M., Togashi, H., & Saito, H. (1995). Inhibitory effect of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) on the micturition reflex in rat. The Journal of pharmacology and experimental therapeutics, 273(2), 641–646.
  • Lester, R. A., Quarum, M. L., Parker, J. D., Weber, E., & Jahr, C. E. (1989). Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site. Molecular pharmacology, 35(5), 565–570.
  • Gill, R., & Lodge, D. (1993). The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) in a rat focal ischaemia model. Brain research, 627(2), 332–335.
  • Zghab, I., Ammari, M., Abderrahim, R., Abderrahim, R., & Dridi, D. (2015). 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity. Molecules (Basel, Switzerland), 20(9), 15948–15967.
  • Mares, P., & Haugvicova, R. (1996). Anticonvulsant action of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline in immature rats: comparison with the effects on motor performance. Naunyn-Schmiedeberg's archives of pharmacology, 354(1), 56–61.
  • Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link].

  • El-Gohary, N. S., & Shaaban, M. R. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of the Iranian Chemical Society, 19(11), 4789-4803.
  • Gonzalez, J., & Rodriguez, I. (1994). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline protects against both AMPA and kainate-induced lesions in rat striatum in vivo. Neuroscience, 59(4), 931–938.
  • Li, D., Li, X., Wang, Y., Zhao, L., & Chen, H. (2024). Neuroprotective effects of total phenolics from Hemerocallis citrina Baroni leaves through the PI3K/AKT pathway. Frontiers in pharmacology, 15, 1395662.
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  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2023).
  • Kadirova, S. A., Bobakulov, K. M., & Tursunova, N. V. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4).
  • Seqqat, Y., Kandri Rodi, Y., & Ouazzani Chahdi, F. (2022). Synthesis of new quinoxaline-2,3-dione derivatives for biological activities. In The 1st International Conference on Chemical and Biological Sciences (CBS-2022).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link].

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The Advent of a Key Neurological Tool: A Technical History of 6-Nitroquinoxaline-2,3-dione (NBQX)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide charts the discovery and historical development of 6-Nitroquinoxaline-2,3-dione, more commonly known by its laboratory designation, NBQX. We will explore the scientific exigency that spurred its creation, detailing its synthesis, the seminal experiments that defined its pharmacological character, and its subsequent role as a pivotal tool in neuroscience research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this archetypal AMPA/kainate receptor antagonist.

Introduction: The Glutamate Conundrum and the Need for Precision

In the late 1980s, the field of neuroscience was grappling with the profound and dualistic nature of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system. While essential for synaptic plasticity, learning, and memory, excessive glutamate receptor activation was increasingly implicated in the pathophysiology of neurodegenerative disorders, stroke, and epilepsy. This "excitotoxicity" hypothesis fueled a fervent search for antagonists that could selectively block specific subtypes of glutamate receptors.

The ionotropic glutamate receptors were broadly classified into two main families: the N-methyl-D-aspartate (NMDA) receptors and the non-NMDA receptors. The non-NMDA class was further delineated into α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Early antagonists, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), represented a significant leap forward, allowing for the initial dissection of glutamatergic pathways. However, these first-generation quinoxalinedione antagonists were beset by limitations, including a lack of selectivity, as CNQX also exhibited affinity for the glycine binding site on the NMDA receptor, and poor water solubility, which hampered in vivo studies.[1][2] This set the stage for the development of a more refined pharmacological tool.

The Genesis of NBQX: A Tale of Rational Drug Design

A team of scientists at Ferrosan A/S in Denmark, including Tage Honoré and Malcolm J. Sheardown, embarked on a program of rational drug design to overcome the shortcomings of existing non-NMDA antagonists. Their efforts culminated in the synthesis of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline, or NBQX.[3] The design of NBQX was a deliberate effort to enhance both selectivity and solubility.[4]

The seminal 1990 paper in Science by Sheardown, Honoré, and colleagues, titled "2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for the global ischemia model in the rat," marked the formal introduction of NBQX to the scientific community.[3] This publication laid the groundwork for decades of research into the roles of AMPA and kainate receptors in health and disease.

Synthesis of 6-Nitroquinoxaline-2,3-dione: A Methodological Overview

The synthesis of 6-Nitroquinoxaline-2,3-dione is a multi-step process that begins with the construction of the quinoxaline-2,3-dione core, followed by nitration. The foundational reaction involves the cyclocondensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of the Quinoxaline-2,3-dione Core

This protocol outlines the general procedure for the synthesis of the quinoxaline-2,3-dione scaffold, which is a precursor to 6-Nitroquinoxaline-2,3-dione.

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Ice

Procedure:

  • A solution of oxalic acid dihydrate in water is prepared in a round-bottom flask and heated.

  • Concentrated hydrochloric acid is carefully added to the hot solution.

  • o-Phenylenediamine is then slowly added to the reaction mixture.

  • The mixture is heated under reflux for approximately 20 minutes.

  • Following reflux, the reaction mixture is cooled by the addition of ice, which will induce the precipitation of a solid.

  • The solid product is collected by filtration and washed thoroughly with water.

  • The crude product is purified by recrystallization from ethanol to yield 1,4-dihydro-quinoxaline-2,3-dione as white crystals.

Experimental Protocol: Two-Step Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione and Subsequent Reduction (for illustrative purposes)

This protocol describes the synthesis of the 6-amino derivative, which proceeds through the desired 6-nitro intermediate.

Step 1: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione

  • Reactants: 4-Nitro-1,2-phenylenediamine and Oxalic acid dihydrate

  • Solvent/Catalyst: Aqueous Hydrochloric acid

  • General Procedure: This step involves the cyclocondensation reaction between 4-nitro-1,2-phenylenediamine and oxalic acid in the presence of hydrochloric acid. The reaction mixture is typically heated to drive the condensation and formation of the quinoxaline-2,3-dione ring system. The nitro group from the starting material is retained at the 6-position of the final product.

Step 2: Reduction to 6-Aminoquinoxaline-2,3(1H,4H)-dione

  • Reactant: 6-Nitroquinoxaline-2,3(1H,4H)-dione

  • Solvent/Catalyst: Palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol or methanol) under a hydrogen atmosphere.

  • General Procedure: The 6-nitro intermediate is subjected to catalytic hydrogenation. The nitro group is selectively reduced to an amino group, yielding the final product.

Pharmacological Profile: A Leap in Selectivity and Potency

The defining characteristic of NBQX is its potent and selective competitive antagonism of AMPA and kainate receptors, with a marked preference for the former.[5] Crucially, it displays minimal activity at the NMDA receptor complex, a significant improvement over its predecessor, CNQX.[3][6]

Key Experimental Findings:
  • Receptor Binding Assays: Initial in vitro studies demonstrated that NBQX is a potent inhibitor of binding to the quisqualate subtype of the glutamate receptor, with no significant activity at the NMDA and glycine sites.[3]

  • Electrophysiology: In whole-cell patch-clamp recordings from retinal ganglion cells, NBQX was shown to be more effective than CNQX in blocking AMPA receptor-mediated currents. At concentrations up to 10 µM, NBQX had no effect on NMDA-induced currents, confirming its selectivity.[6]

  • In Vivo Neuroprotection: The 1990 Science paper provided compelling evidence of NBQX's neuroprotective effects in a rat model of global ischemia. Remarkably, neuroprotection was observed even when NBQX was administered up to two hours after the ischemic insult, highlighting its potential therapeutic window.[3]

  • Anticonvulsant Activity: Subsequent studies established the potent anticonvulsant properties of NBQX in various rodent seizure models.[7][8]

Comparative Pharmacology of Quinoxalinedione Antagonists
CompoundAMPA Receptor Affinity (IC50)Kainate Receptor Affinity (IC50)NMDA Receptor Affinity (Glycine Site)Water Solubility
CNQX MicromolarMicromolarActiveLow
DNQX MicromolarMicromolarActiveLow
NBQX 0.15 µM[5]4.8 µM[5]No significant activity[3]Improved (especially as disodium salt)[7]

This table provides a summary of the comparative pharmacology. Exact values can vary depending on the experimental conditions.

The Legacy of NBQX: A Tool That Shaped a Field

The discovery of NBQX was a watershed moment in glutamate receptor pharmacology. Its high selectivity and in vivo efficacy provided researchers with an invaluable tool to probe the physiological and pathological roles of AMPA and kainate receptors. For over a decade, NBQX was the antagonist of choice in countless studies, contributing to a deeper understanding of synaptic transmission, neurodegeneration, and epilepsy.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of NBQX is the competitive blockade of glutamate binding to AMPA and kainate receptors, thereby preventing ion channel opening and subsequent neuronal depolarization.

NBQX_Mechanism Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds NBQX NBQX NBQX->AMPA_R Competitively Blocks Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to

Caption: Mechanism of NBQX action at the glutamatergic synapse.

Clinical Development and Limitations

The promising preclinical data for NBQX led to its evaluation in clinical trials for conditions such as stroke. However, its development was halted, primarily due to findings of nephrotoxicity (kidney damage) at therapeutic doses. This underscores the challenge of translating preclinical efficacy into safe and effective clinical treatments. Despite its clinical limitations, the knowledge gained from the development and study of NBQX has been instrumental in guiding the development of newer generations of AMPA receptor antagonists with improved safety profiles.

Conclusion

The discovery of 6-Nitroquinoxaline-2,3-dione (NBQX) stands as a landmark achievement in the history of neuropharmacology. It emerged from a period of intense investigation into the roles of excitatory amino acids in brain function and dysfunction. As a highly selective and potent AMPA/kainate receptor antagonist, NBQX provided the scientific community with an indispensable tool that illuminated the intricate workings of the glutamatergic system. While its therapeutic potential was ultimately limited by safety concerns, the legacy of NBQX endures in the vast body of knowledge it helped to create and in the subsequent development of more refined neurological drugs.

References

  • Grokipedia. NBQX. [Link]

  • Sheardown, M. J., Nielsen, E. Ø., Hansen, A. J., Jacobsen, P., & Honoré, T. (1990). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia. Science, 247(4942), 571–574. [Link]

  • Wrathall, J. R., Teng, Y. D., & Choiniere, D. (1999). 2,3-Dihydroxy-6-Nitro-7-Sulfamoyl-Benzo(f)Quinoxaline Reduces Glial Loss and Acute White Matter Pathology after Experimental Spinal Cord Contusion. Journal of Neuroscience, 19(1), 249-259. [Link]

  • Stewart, K. A., Wilcox, K. S., Fujinami, R. S., & White, H. S. (2016). NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. Experimental Neurology, 280, 62-71. [Link]

  • Nagy, J., Kolok, S., & Varga, V. (2000). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of medicinal chemistry, 43(24), 4649-4656. [Link]

  • Wikipedia. NBQX. [Link]

  • Kasper, J., & Lerma, J. (2010). Medicinal Chemistry of Competitive Kainate Receptor Antagonists. Journal of medicinal chemistry, 53(23), 8147-8163. [Link]

  • Randle, J. C., Guet, T., Cordi, A., & Lepagnol, J. M. (1992). Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution. European journal of pharmacology, 215(2-3), 237-244. [Link]

  • Zádor, F., & Wollemann, M. (1999). AMPA Receptor Antagonists, GYKI 52466 and NBQX, Do Not Block the Induction of Long-Term Potentiation at Therapeutically Relevant Concentrations. Neurobiology, 7(3), 269-276. [Link]

  • Yu, W., & Miller, R. F. (1995). NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells. Brain research, 692(1-2), 190-194. [Link]

  • Losonczy, A., & Somogyi, P. (1994). NMDA-receptor blockers but not NBQX, an AMPA-receptor antagonist, inhibit spreading depression in the rat brain. Brain research, 642(1-2), 171-178. [Link]

  • Donevan, S. D., & Rogawski, M. A. (1994). Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiazepine (GYKI 52466). Neuropharmacology, 33(5), 589-604. [Link]

  • Sharma, R., & Singh, P. (2012). in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. Medicinal Chemistry Research, 21(9), 2358-2367. [Link]

  • Singh, P., & Sharma, R. (2008). Pair wise binding affinity: 3D QSAR studies on a set of triazolo [1, 5-a] quinoxalines as antagonists of AMPA and KA receptors. Journal of the Indian Chemical Society, 85(7), 1008-1015. [Link]

  • ResearchGate. What's the difference of CNQX, DNQX and NBQX?. [Link]

  • Szymańska, E., Ostrowska, K., & Kieć-Kononowicz, K. (2020). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 25(22), 5393. [Link]

  • Kalinina, M. A., Lavrenteva, E. A., & Gmiro, V. E. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • ResearchGate. Results obtained after docking of quinoxaline derivatives with human AMPA receptor. [Link]

  • Moroni, F., & Mannaioni, G. (1995). NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo. Brain research, 683(2), 279-282. [Link]

  • ResearchGate. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site. [Link]

  • Taylor & Francis. CNQX – Knowledge and References. [Link]

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6-Nitroquinoxaline-2,3-dione: The Quinoxalinedione Scaffold in Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape and experimental utility of 6-Nitroquinoxaline-2,3-dione , a critical scaffold in the development of non-NMDA glutamate receptor antagonists.

Technical Guide & Whitepaper

Executive Summary

6-Nitroquinoxaline-2,3-dione (often abbreviated as 6-NQX or simply the "6-nitro scaffold") represents the foundational chemical nucleus for a major class of ionotropic glutamate receptor antagonists. While its derivatives—such as CNQX (6-cyano-7-nitro) and NBQX (sulfamoyl analog)—are widely recognized as standard pharmacological tools for blocking AMPA and Kainate receptors, the 6-nitro parent scaffold retains distinct importance.

This guide explores the molecule's dual utility: first, as the synthetic precursor and structural prototype for neuroprotective agents targeting ischemic stroke and epilepsy; and second, as an emerging bioactive entity with independent antimicrobial and antiproliferative properties.

Key Therapeutic Frontiers:

  • Neuroprotection: Prevention of excitotoxic neuronal death (via AMPA receptor blockade).

  • Epilepsy: Dampening of hyperexcitable neuronal networks.

  • Antimicrobial: Activity against Gram-positive strains (S. aureus).

  • Oncology: Cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma lines.

Chemical Profile & Pharmacological Mechanism[1][3][4]

Structural Basis of Action

The quinoxalinedione core mimics the glutamate structure, allowing it to compete for the ligand-binding domain of ionotropic glutamate receptors (iGluRs). The 6-nitro substitution is critical for electron-withdrawing effects that stabilize the interaction with the receptor pocket.

  • Core Scaffold: Quinoxaline-2,3-dione.[1][2][3][4][5][6][7][8][9]

  • Key Substituent: Nitro group (-NO2) at position 6.[1]

  • Mechanism: Competitive antagonism of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptors.[4][6]

  • Selectivity: Unlike NMDA antagonists (which block the channel pore), quinoxalinediones bind the agonist recognition site. Note that while 6-NQX is the parent, the addition of a 7-cyano group (CNQX) or 7-sulfamoyl group (NBQX) significantly enhances potency and selectivity.

Signaling Pathway Blockade (DOT Visualization)

The following diagram illustrates the interruption of the excitotoxic cascade by 6-Nitroquinoxaline-2,3-dione and its derivatives.

ExcitotoxicityBlockade Glutamate Extracellular Glutamate (Excess) AMPA_Rec AMPA Receptor (Post-Synaptic) Glutamate->AMPA_Rec Binds Depol Membrane Depolarization AMPA_Rec->Depol Na+ Influx Survival Neuroprotection & Survival AMPA_Rec->Survival If Blocked NQX 6-Nitroquinoxaline-2,3-dione (Competitive Antagonist) NQX->AMPA_Rec Blocks Ca_Influx Ca2+ Influx (Voltage-Gated Channels) Depol->Ca_Influx Triggers Enzymes Activation of Proteases/ Lipases/Endonucleases Ca_Influx->Enzymes Activates Death Neuronal Apoptosis/ Necrosis Enzymes->Death Causes

Caption: Mechanism of neuroprotection. 6-Nitroquinoxaline-2,3-dione competes with glutamate, preventing depolarization and the subsequent calcium cascade.

Therapeutic Applications

Neuropharmacology (The "Class" Effect)

While 6-NQX is the prototype, its therapeutic potential in neurology is best understood through the success of its optimized derivatives (NBQX). Researchers use the 6-nitro scaffold to study structure-activity relationships (SAR) to improve blood-brain barrier (BBB) penetration and solubility.

Therapeutic AreaMechanismRole of 6-Nitro ScaffoldClinical/Research Status
Ischemic Stroke Prevents post-ischemic excitotoxicity by blocking AMPA receptors.Parent scaffold for NBQX (neuroprotective in global ischemia models).NBQX showed efficacy in animal models but faced solubility issues (nephrotoxicity).
Epilepsy Reduces synchronization of excitatory networks; blocks seizure propagation.Prototype antagonist used to validate AMPA receptors as seizure targets.Derivatives like Perampanel (structurally distinct but mechanistically related) are now approved.
Neuropathic Pain Blocks central sensitization in the dorsal horn of the spinal cord.Experimental tool to dissect spinal pain processing.Preclinical research phase.
Emerging Direct Applications: Antimicrobial & Oncology

Recent synthesis efforts have pivoted from neurology to utilizing the 6-nitroquinoxaline-2,3-dione core as a bioactive pharmacophore in its own right.

  • Antibacterial Activity:

    • Target: Staphylococcus aureus (Gram-positive) and Salmonella typhi (Gram-negative).

    • Data: N-alkylated derivatives of 6-nitroquinoxaline-2,3-dione have shown Minimum Inhibitory Concentrations (MIC) as low as 1.25 mg/mL against S. aureus.

    • Rationale: The quinoxaline ring shares structural homology with quinolone antibiotics, interfering with bacterial DNA synthesis.

  • Anticancer Potential: [1]

    • Activity: Cytotoxic against A549 (Lung Carcinoma) and HeLa (Cervical Cancer) lines.

    • Mechanism: Intercalation into DNA or inhibition of topoisomerase enzymes, driven by the planar nature of the quinoxaline ring.

Technical Experimental Protocols

Synthesis of the Scaffold

For researchers requiring the 6-nitroquinoxaline-2,3-dione nucleus for derivatization.[1]

Reaction: Cyclocondensation of 4-nitro-o-phenylenediamine with oxalic acid. Yield: Typically 85–90%.

  • Reagents: 4-nitro-1,2-phenylenediamine (1 eq), Oxalic acid dihydrate (1.2 eq), 4N Hydrochloric acid (Solvent/Catalyst).

  • Procedure:

    • Dissolve diamine and oxalic acid in 4N HCl.

    • Reflux the mixture for 1.5 to 2 hours .

    • Cool the solution to room temperature. The product will precipitate as a yellow/orange solid.[1]

    • Purification: Filter the precipitate, wash extensively with water (to remove acid), and recrystallize from ethanol/DMF.

    • Characterization: 1H NMR (DMSO-d6) should show two distinct singlets at δ ~12.0 ppm (NH protons) and aromatic signals for the 6-nitro substitution.

Solubilization & Formulation

A major challenge with quinoxalinediones is poor water solubility.

  • Stock Solution: Dissolve in DMSO (Dimethyl sulfoxide) to 100 mM.

  • Aqueous Working Solution: For electrophysiology, dissolve in equimolar NaOH (to form the sodium salt) before diluting in buffer. Warning: Precipitation may occur at neutral pH if concentration >1 mM.

In Vitro Electrophysiology Workflow (DOT Visualization)

Standard protocol for validating AMPA antagonism in hippocampal slices.

ElectrophysiologyWorkflow Slice Hippocampal Slice (300-400 µm) ACSF ACSF Perfusion (with Mg2+) Slice->ACSF Stim Stimulation Electrode (Schaffer Collaterals) ACSF->Stim Record Recording Electrode (CA1 Pyramidal Cell) Stim->Record Evokes Baseline Record Baseline fEPSP / EPSC Record->Baseline Apply_Drug Wash-in 6-Nitroquinoxaline-2,3-dione Baseline->Apply_Drug Block Measure % Inhibition of AMPA Current Apply_Drug->Block 5-10 mins

Caption: Workflow for patch-clamp recording. The compound is perfused to inhibit evoked excitatory postsynaptic currents (EPSCs).

Challenges & Toxicology

Researchers must be aware of the limitations inherent to this chemical class:

  • Nephrotoxicity: High doses of quinoxalinediones (specifically NBQX) have caused crystal precipitation in renal tubules due to low solubility. This is a critical consideration for in vivo survival studies.

  • Solubility: The 6-nitro scaffold is hydrophobic. Formulation with cyclodextrins or tromethamine is often required for systemic administration.

  • Selectivity: At high concentrations (>100 µM), 6-nitro derivatives may partially antagonize the glycine site of the NMDA receptor.

References

  • Synthesis & Antimicrobial Activity: Jubie, S., et al. "Synthesis and antimicrobial activity of some quinoxaline derivatives."[2][8] Moroccan Journal of Chemistry, 2021.

  • Pharmacology of Quinoxalinediones: Honoré, T., et al. "Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists."[4] Science, 1988.[4]

  • NBQX Characterization: Sheardown, M.J., et al. "2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia." Science, 1990.

  • Anticancer Potential: Seqqat, Y., et al. "Experimental and theoretical investigations for novel 6-nitroquinoxaline-2,3-dione derivatives."[3][8][10] Journal of Molecular Structure, 2024.[8]

  • Chemical Properties: PubChem Compound Summary for 6-Cyano-7-nitroquinoxaline-2,3-dione (Related Derivative).

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Quinoxaline Scaffolds in Modern Drug Discovery: From Synthetic Evolution to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the pharmacopeia of heterocyclic compounds, the quinoxaline (1,4-diazanaphthalene) nucleus stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its planar pyrazine ring fused to a benzene ring, this moiety offers unique electronic properties, including high electron affinity and the ability to participate in


-stacking interactions (intercalation) and hydrogen bonding networks.

This technical guide dissects the quinoxaline scaffold for medicinal chemists, moving beyond basic textbook definitions to explore high-value synthetic methodologies, structure-activity relationship (SAR) logic, and the mechanistic underpinnings of FDA-approved therapeutics like Erdafitinib and Brimonidine .

Synthetic Architecture: From Hinsberg to Green Catalysis

The utility of quinoxaline in drug discovery is underpinned by the versatility of its synthesis.[1] While the classical Hinsberg condensation remains a staple, modern medicinal chemistry demands milder conditions, higher atom economy, and regioselectivity.

The Classical Route vs. Modern Optimization

The foundational synthesis involves the condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyl compounds.

  • Classical Hinsberg: Reflux in ethanol/acetic acid.[2] Often suffers from long reaction times and difficult purification if the dicarbonyl is unsymmetrical (regioisomer formation).[2]

  • Modern Green Protocols: Use of solid acid catalysts (e.g., Bentonite K-10, Sulfated Zirconia) or molecular iodine (

    
    ) allows for room-temperature synthesis with yields >90% and reduced environmental impact.
    
The Beirut Reaction

For generating quinoxaline-1,4-dioxides (potent antimicrobial precursors), the Beirut reaction is the gold standard. It involves the cycloaddition of benzofurazan N-oxide with enolates or enamines, offering a direct route to oxidized derivatives that are difficult to access via direct oxidation.

Visualization: Synthetic Pathways

The following diagram contrasts the direct condensation pathway with the oxidative Beirut route.

QuinoxalineSynthesis OPD o-Phenylenediamine Inter1 Schiff Base Intermediate OPD->Inter1 Acid Cat. (Hinsberg) Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Inter1 BFO Benzofurazan N-oxide QuinoxalineDiOx Quinoxaline 1,4-Dioxide BFO->QuinoxalineDiOx Beirut Rxn Base Cat. Enolate Enolate/Enamine Enolate->QuinoxalineDiOx Quinoxaline Quinoxaline Scaffold Inter1->Quinoxaline - 2 H2O Cyclization QuinoxalineDiOx->Quinoxaline Reduction (Na2S2O4)

Figure 1: Comparative synthetic workflows for Quinoxaline and Quinoxaline-1,4-dioxide scaffolds.[3]

Medicinal Chemistry Core: SAR & Pharmacophore Mapping

The biological activity of quinoxaline derivatives is strictly governed by substitution patterns.[2] The scaffold can be conceptually divided into the Pyrazine Core (Positions 2, 3) and the Benzo-fused Ring (Positions 5, 6, 7, 8) .

Structure-Activity Relationship (SAR) Matrix
PositionPharmacological RoleChemical Modification Strategy
C-2 / C-3 Target Specificity Introduction of aryl, heteroaryl, or amide linkers here dictates binding to specific pockets (e.g., ATP binding sites in kinases). Bulky groups restrict rotation and lock active conformations.[2]
N-1 / N-4 H-Bonding / Solubility Oxidation to N-oxides increases antibacterial potency (bioreductive activation). Alkylation is rare due to loss of aromaticity but possible in reduced tetrahydro- forms.[2]
C-6 / C-7 PK & Potency Electron-withdrawing groups (F, Cl,

) prevent metabolic oxidation (blocking P450 sites) and increase lipophilicity. Solubilizing tails (morpholine, piperazine) are often attached here.
Case Study: Erdafitinib (Balversa™)

Erdafitinib, a pan-FGFR inhibitor, exemplifies optimized SAR.

  • Core: Quinoxaline.[2][3][4][5][6][7][8][9][10]

  • Pos 2/3: Substituted with a pyrazole moiety to form critical hydrogen bonds with the kinase hinge region.[2]

  • Pos 6: A dimethoxyphenyl-linked side chain extends into the solvent-exposed region, improving solubility and selectivity.

ErdafitinibSAR Center Quinoxaline Core (Scaffold Rigidity) Pos23 C-2/C-3 Substitution: 1-Methyl-1H-pyrazole (Hinge Binder) Center->Pos23 Functionalization Pos6 C-6 Substitution: N-(3,5-dimethoxyphenyl) chain (Solubility & Selectivity) Center->Pos6 Optimization Interaction FGFR Kinase ATP Pocket Pos23->Interaction H-Bonds Pos6->Interaction Van der Waals

Figure 2: Structural deconstruction of Erdafitinib highlighting key pharmacophoric elements.

Clinical Applications & Mechanisms[2]

Oncology: Kinase Inhibition

Quinoxalines are potent ATP-competitive inhibitors.[2]

  • Mechanism: They mimic the adenine ring of ATP, occupying the hydrophobic pocket of tyrosine kinases (e.g., FGFR, VEGFR, PDGFR).

  • Drug: Erdafitinib (JNJ-42756493) .[2][11][12]

    • Indication: Metastatic Urothelial Carcinoma.[2][13]

    • Target: Fibroblast Growth Factor Receptors (FGFR1-4).[2][12]

    • Significance: First FDA-approved FGFR inhibitor (2019).[2][14]

Ophthalmology: Adrenergic Agonism[7]
  • Mechanism: Selective activation of

    
    -adrenergic receptors reduces aqueous humor production and increases uveoscleral outflow.[2]
    
  • Drug: Brimonidine (Alphagan) .[2][15]

    • Structure: 5-bromo-6-(2-imidazolidinylideneamino)quinoxaline.[15]

    • Key Feature: The quinoxaline ring provides the necessary planarity and electron deficiency to interact with the GPCR transmembrane domain, while the imidazoline ring mimics the endogenous catecholamine.

Technical Protocol: Green Synthesis of 2,3-Diphenylquinoxaline

Objective: Synthesize 2,3-diphenylquinoxaline using a sustainable, catalyst-free protocol suitable for preliminary SAR library generation.

Reagents:

  • o-Phenylenediamine (1.0 mmol)

  • Benzil (1.0 mmol)[16]

  • Ethanol (5 mL)

  • Catalyst: Molecular Iodine (

    
    , 5 mol%) or Sulfamic Acid (10 mol%)
    

Workflow:

  • Preparation: Dissolve o-phenylenediamine (108 mg) and benzil (210 mg) in 5 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mol% molecular iodine (

    
    ).
    
  • Reaction: Stir the mixture at room temperature (25°C).

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[2] The reaction typically completes in 10–20 minutes.[2]

  • Work-up: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench iodine).

  • Isolation: Filter the precipitated solid. Wash with cold water.[2]

  • Purification: Recrystallize from ethanol to obtain needle-shaped crystals.

Validation Metrics:

  • Yield: Expected >92%.

  • Melting Point: 126–128°C (Lit. 126°C).[2]

  • Green Score: High (Room temp, ethanol solvent, no heavy metals).

Future Horizons: PROTACs and Hybrids

The rigidity of the quinoxaline scaffold makes it an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras). By tethering a quinoxaline-based kinase inhibitor to an E3 ligase ligand (e.g., Cereblon), researchers can induce the degradation of oncogenic proteins rather than mere inhibition.

Furthermore, Quinoxaline-1,4-di-N-oxides are seeing a resurgence as hypoxia-selective bioreductive prodrugs (cytotoxins activated only in the oxygen-poor environment of solid tumors).

References

  • FDA Drug Approvals. (2019). FDA approves first targeted therapy for metastatic bladder cancer (Erdafitinib).[2] U.S. Food and Drug Administration.[2] Link

  • Perera, T. P., et al. (2017).[2] Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics.[2] Link

  • Ajani, O. O., et al. (2019).[2][3] Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents.[1][2][3][7][17][18] Acta Pharmaceutica.[2] Link

  • Torisawa, Y., et al. (2002).[2] Brimonidine tartrate: A selective alpha-2 adrenergic agonist.[2][15] Ophthalmic Drug Design.[2]

  • Pereira, J. A., et al. (2015).[2] Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.[2] Link

Sources

6-Nitroquinoxaline-2,3-dione: A Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

6-Nitroquinoxaline-2,3-dione (CAS 6639-87-8 for the dione form, often cited as the tautomeric 2,3-dihydroxy analog) represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the electronic push-pull nature of the nitro group and the amide/imidic acid functionality, makes it an indispensable intermediate for synthesizing AMPA/kainate receptor antagonists (e.g., NBQX, CNQX), kinase inhibitors, and antibacterial agents.

This guide provides a rigorous technical analysis of this building block, detailing its synthesis, activation pathways, and critical regiochemical considerations. Unlike standard datasheets, this document focuses on the causality of synthetic choices and self-validating protocols.

Chemical Profile & Tautomerism

Before initiating synthesis, researchers must understand the tautomeric nature of the quinoxaline-2,3-dione core.

  • Structure: The molecule exists in equilibrium between the lactam (dione) and lactim (dihydroxy) forms.

  • Practical Implication: In solid state and polar solvents (DMSO, DMF), the dione (lactam) form predominates. However, under conditions of nucleophilic activation (e.g., reaction with

    
    ), the system reacts via the lactim tautomer to generate the dichloro- intermediate.
    
  • Solubility: Poor in non-polar solvents; soluble in aqueous base (due to acidic NH protons) and polar aprotic solvents.

Table 1: Key Physicochemical Properties

PropertyValueNote
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Molecular Weight 207.14 g/mol
Melting Point >300 °CDecomposes; requires high-boiling solvents for reaction.[1]
Acidity (

)
~9–10 (NH)Deprotonatable by weak bases (

,

).
Electronic Character Electron-deficientThe 6-nitro group deactivates the ring toward electrophilic attack but activates it for

.

Core Synthesis: The Condensation Protocol

The most robust route to the scaffold is the condensation of 4-nitro-1,2-phenylenediamine with a C2-synthon (oxalic acid or diethyl oxalate).

Protocol 1: Phillips Condensation (High-Throughput Compatible)

Mechanism: Acid-catalyzed double condensation. The nitro group at position 4 of the diamine reduces the nucleophilicity of the para-amine, but reflux conditions drive the reaction to completion.

Materials:

  • 4-Nitro-1,2-phenylenediamine (1.0 eq)

  • Oxalic acid dihydrate (1.2 eq)

  • Hydrochloric acid (4 M, aqueous)

Step-by-Step Methodology:

  • Dissolution: Suspend 4-nitro-1,2-phenylenediamine in 4 M HCl (10 mL/g). Heat to 80 °C until fully dissolved.

  • Addition: Add oxalic acid dihydrate in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 100–105 °C) for 3–4 hours. Critical Control Point: Monitor by TLC (10% MeOH in DCM). The starting diamine is fluorescent; the product is not.

  • Precipitation: Cool the reaction slowly to room temperature, then to 0 °C. The product precipitates as a yellow/ochre solid.

  • Purification: Filter the solid and wash copiously with water (to remove excess acid) and cold ethanol.

  • Validation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     NMR (DMSO-
    
    
    
    ) should show two broad singlets for NH (12.0–12.5 ppm) and the characteristic aromatic pattern for the 6-nitro substitution.

Functionalization Pathway A: The Dichloro Gateway

The conversion of the 2,3-dione to 2,3-dichloro-6-nitroquinoxaline is the most critical divergent step. It transforms the stable amide oxygens into reactive leaving groups (chlorides).

Protocol 2: Chlorination with Thionyl Chloride

Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 (solvent/reagent), DMF (catalytic).
  • Setup: Place 6-nitroquinoxaline-2,3-dione in a round-bottom flask. Add

    
     (10 vol) and dry DMF (5 drops per gram).
    
  • Reaction: Reflux for 2–3 hours. The suspension will clear as the dichloro species forms.

  • Workup: Evaporate excess ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     under reduced pressure. Caution: Use a caustic scrubber.
    
  • Isolation: The residue is 2,3-dichloro-6-nitroquinoxaline. It is moisture-sensitive and should be used immediately or stored under argon.

Critical Insight: Regioselectivity in

When reacting 2,3-dichloro-6-nitroquinoxaline with nucleophiles (e.g., amines), regioselectivity is the primary challenge.

  • Electronic Effect: The 6-nitro group is an Electron Withdrawing Group (EWG).

  • The Rule: Nucleophilic attack typically favors the position that allows the best stabilization of the Meisenheimer intermediate.

    • C2 Position: Attack here places negative charge on N1.

    • C3 Position: Attack here places negative charge on N4.

  • Observation: In many cases, the C2-Cl is more reactive due to the conjugation path with the nitro group, but this is highly dependent on the nucleophile's steric bulk.

  • Recommendation: Always assume a mixture of regioisomers (2-amino-3-chloro vs. 3-amino-2-chloro). Separation by column chromatography is mandatory before proceeding to the next step. Verify structure using NOESY NMR or X-ray crystallography if possible.

Functionalization Pathway B: Nitro Reduction

Reduction of the 6-nitro group yields 6-aminoquinoxaline-2,3-dione , a versatile handle for sulfonylation or acylation.

Protocol 3: Selective Reduction ( )

Using Stannous Chloride allows for reduction without affecting the dione carbonyls (which can be susceptible to over-reduction with strong hydrides).

  • Suspension: Suspend 6-nitroquinoxaline-2,3-dione in Ethanol/Conc. HCl (4:1 ratio).

  • Reduction: Add

    
     (5.0 eq). Heat to 70 °C for 2 hours.
    
  • Workup: Neutralize carefully with NaOH to pH 8. Filter off the tin salts (Celite filtration).

  • Product: The filtrate contains the 6-amino derivative, which can be recrystallized from ethanol.

Visualization of Synthetic Pathways[3]

The following diagram maps the divergent utility of the 6-nitroquinoxaline-2,3-dione scaffold.

QuinoxalinePathways Start 4-Nitro-1,2- phenylenediamine Core 6-Nitroquinoxaline- 2,3-dione Start->Core Oxalic Acid, HCl Reflux (Condensation) Dichloro 2,3-Dichloro- 6-nitroquinoxaline Core->Dichloro SOCl2, DMF (Chlorination) Amino 6-Aminoquinoxaline- 2,3-dione Core->Amino SnCl2 or H2/Pd (Reduction) Prod1 AMPA Antagonists (e.g., NBQX analogs) Dichloro->Prod1 1. Amine (SNAr) 2. Cyclization Prod3 Tricyclic Systems Dichloro->Prod3 Bi-nucleophiles Prod2 Sulfonamides/ Ureas Amino->Prod2 R-SO2Cl or R-NCO

Caption: Divergent synthetic workflows starting from the 4-nitro-1,2-phenylenediamine precursor.

Mechanism of Regioselectivity[4][5]

Understanding the electronic bias is crucial for predicting ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 outcomes.

Regioselectivity cluster_paths Nucleophilic Attack Pathways Dichloro 2,3-Dichloro- 6-nitroquinoxaline PathC2 Attack at C2 (Major Kinetic) Dichloro->PathC2 Preferred Electronic Activation PathC3 Attack at C3 (Minor/Thermodynamic) Dichloro->PathC3 Steric/Solvent Dependent Intermediate Meisenheimer Complex Stabilized by NO2 PathC2->Intermediate Resonance via N1

Caption: Electronic influence of the 6-nitro group typically activates the C2 position for initial nucleophilic attack.

References

  • Synthesis of Quinoxaline-2,3-diones

    • Title: Microwave-assisted synthesis of quinoxaline-2,3-dione deriv
    • Source: International Journal of Research in Pharmacy and Pharmaceutical Sciences.

    • URL:[Link]

  • Nucleophilic Substitution & Regioselectivity

    • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.[2]

    • Source: Arabian Journal of Chemistry.

    • URL:[Link]

  • Reduction Protocols

    • Title: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine.[3]

    • Source: BenchChem Protocols.[4]

  • Pharmacological Applications (CNQX/DNQX)

    • Title: 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist.[5]

    • Source: PubMed / NIH.

    • URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for N-Alkylation of 6-Nitroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The functionalization of 6-nitroquinoxaline-2,3-dione is a pivotal step in the synthesis of competitive AMPA/Kainate receptor antagonists (e.g., NBQX, CNQX analogs). However, this scaffold presents significant synthetic challenges:

  • Poor Solubility: The intermolecular hydrogen bonding network creates a high-melting, insoluble crystal lattice.

  • Ambident Nucleophilicity: The anion can react at the Nitrogen (N-alkylation) or Oxygen (O-alkylation).

  • Regioselectivity: The 6-nitro substituent breaks the symmetry of the pyrazine ring, creating distinct pKa values for the N1 and N4 protons.

This guide provides a thermodynamically controlled protocol designed to favor N-alkylation over O-alkylation and offers strategies for distinguishing between N1 (para to nitro) and N4 (meta to nitro) functionalization.

Mechanistic Grounding

Acidity and Regiochemistry

The 6-nitro group is strongly electron-withdrawing. Through inductive and resonance effects, it stabilizes the negative charge at the N1 position more effectively than at the N4 position.

  • N1-H: More acidic (pKa ~9-10 in DMSO). Deprotonates first.

  • N4-H: Less acidic. Deprotonates second.

Implication: By controlling the equivalents of base and alkylating agent, one can achieve regioselective mono-alkylation at N1. Bis-alkylation requires forcing conditions.

Thermodynamic vs. Kinetic Control
  • Kinetic Product: O-alkylation (often favored by silver salts or low temperatures).

  • Thermodynamic Product: N-alkylation (favored by alkali metal bases like

    
     or 
    
    
    
    , polar aprotic solvents, and heat).
Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction pathway.

ReactionPathway cluster_conditions Critical Control Parameters SM 6-Nitroquinoxaline- 2,3-dione (Insoluble) Deprot Deprotonation (Deep Red Solution) SM->Deprot Base (1.1 eq) DMF, Heat Mono N1-Monoalkylated Intermediate Deprot->Mono R-X (1.0 eq) N1 Selectivity Side O-Alkylated Side Product Deprot->Side Low Temp Ag+ Salts Bis N1,N4-Bisalkylated Product Mono->Bis Base (Excess) R-X (Excess) Temp Temp: 80-100°C (Favors N-alkyl) Solvent Solvent: DMF/DMSO (Dissolves Anion)

Caption: Reaction pathway showing the progression from insoluble starting material to mono- and bis-alkylated products. Note the color change indicator at the deprotonation step.

Experimental Protocol

Materials & Equipment
  • Substrate: 6-Nitroquinoxaline-2,3-dione (Commercial or synthesized via oxalic acid condensation).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF). Note: DMSO is an alternative but harder to remove.

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Alkylating Agent: Alkyl Bromide or Iodide (e.g., Ethyl iodide, Benzyl bromide).[1]

  • Atmosphere: Argon or Nitrogen balloon.

Method A: Regioselective N1-Monoalkylation

Target: Synthesis of N1-substituted analogs (e.g., for GluK3 affinity studies).

Step-by-Step Procedure:

  • System Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solubilization (The Indicator Step):

    • Add 6-Nitroquinoxaline-2,3-dione (1.0 eq) and anhydrous DMF (10 mL/mmol).

    • Add

      
       (1.05 eq). Crucial: Do not use a large excess.
      
    • Heat to 60°C .

    • Self-Validation Check: The suspension should turn from yellow/brown to a deep red/orange homogeneous solution . This indicates the formation of the mono-anion. If undissolved solid remains after 30 mins, add small aliquots of DMF, not more base.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (1.0 eq) in a small volume of DMF.

    • Add dropwise to the red solution over 30 minutes.

  • Reaction: Stir at 60-80°C for 4-6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Note: The N1-product is often more soluble than the starting material but less polar.

  • Workup (Precipitation):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 10 volumes of ice-cold 1M HCl . Why Acid? Acidification ensures the unreacted N4-H is protonated, crashing the product out of the DMF/Water mixture.

    • Filter the precipitate.[2] Wash with water and cold ethanol.

Method B: Exhaustive Bis-Alkylation (N1, N4)

Target: Fully substituted quinoxalinediones.

Modifications to Method A:

  • Base: Use 3.0 eq of

    
     (Cesium promotes higher solubility and reactivity).
    
  • Alkylating Agent: Use 3.0 eq of Alkyl Halide.

  • Temperature: Increase to 100-120°C .

  • Time: 12-18 hours.

  • Workup: Pour into water (neutral pH is acceptable as the product has no acidic protons). Extract with Ethyl Acetate if precipitation does not occur.

Data Summary & Troubleshooting

Solubility & Base Selection Table
ParameterRecommendationTechnical Rationale
Solvent DMF (Preferred)Excellent solubility for the nitro-quinoxaline anion; high boiling point allows thermodynamic control.
DMSOGood solubility, but difficult to remove during workup (high b.p.).
Acetone/MeCNAvoid. Substrate is insoluble; reaction will fail or be extremely slow.
Base

Standard. Mild enough to prevent degradation, strong enough for N1-H (pKa ~9).

"Cesium Effect." Higher solubility in DMF; recommended for bulky electrophiles or bis-alkylation.
NaH Use with Caution. High risk of O-alkylation. Only use if Carbonate bases fail.
Troubleshooting Matrix (Self-Validating System)

Troubleshooting Start Issue: Low Yield / No Reaction CheckColor Did solution turn Deep Red? Start->CheckColor SolnNo No: Material Undissolved CheckColor->SolnNo Yellow Slurry SolnYes Yes: Anion Formed CheckColor->SolnYes Red Solution CheckTemp Is Temp > 80°C? ActionOAlk Issue: O-Alkylation observed? CheckTemp->ActionOAlk Yes ActionTemp Action: Increase Temp (Favors N- over O-) CheckTemp->ActionTemp No ActionSolvent Action: Switch to DMSO or increase Volume SolnNo->ActionSolvent SolnYes->CheckTemp ActionLeaving Action: Add KI (Finkelstein) or switch to Iodide ActionOAlk->ActionLeaving Product is O-alkyl

Caption: Decision tree for troubleshooting common alkylation failures. The "Red Solution" checkpoint is the critical self-validation step.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents. Retrieved from

  • Valjakka, J., et al. (2018). Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. ResearchGate.[4] Retrieved from

  • McQuaid, L. A., et al. (1992). 1-(2'-Amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists.[5] Journal of Medicinal Chemistry.[6] Retrieved from

  • PubChem. (n.d.). 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) Compound Summary. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Nitroquinoxaline-2,3-dione. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields.

I. Overview of the Synthesis

The primary and most established route for synthesizing 6-Nitroquinoxaline-2,3-dione is through the electrophilic nitration of the precursor, quinoxaline-2,3-dione. This seemingly straightforward reaction is influenced by several critical parameters that can significantly impact the yield and purity of the final product.

The foundational quinoxaline-2,3-dione is typically prepared by the cyclocondensation of an o-phenylenediamine with oxalic acid.[1][2] The subsequent nitration step introduces the nitro group onto the benzene ring of the quinoxaline structure.

Below is a general workflow for the synthesis:

Synthesis_Workflow cluster_step1 Step 1: Quinoxaline-2,3-dione Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Purification A o-Phenylenediamine C Cyclocondensation A->C B Oxalic Acid B->C D Quinoxaline-2,3-dione C->D E Quinoxaline-2,3-dione D->E G Electrophilic Aromatic Substitution E->G F Nitrating Agent (e.g., HNO3/H2SO4) F->G H 6-Nitroquinoxaline-2,3-dione G->H I Crude Product H->I J Recrystallization / Washing K Pure 6-Nitroquinoxaline-2,3-dione

Caption: General workflow for 6-Nitroquinoxaline-2,3-dione synthesis.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Issues Related to the Starting Material: Quinoxaline-2,3-dione

Question 1: My yield of quinoxaline-2,3-dione is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of the quinoxaline-2,3-dione precursor can often be traced back to a few key factors:

  • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Some protocols suggest heating at 100°C for at least 20 minutes.[2][3] Microwave irradiation has also been reported as an efficient method to drive the reaction to completion and improve yields.[1][4]

  • Purity of Starting Materials: The quality of your o-phenylenediamine and oxalic acid is crucial.

    • o-Phenylenediamine: This compound is susceptible to air oxidation, which can lead to colored impurities and reduced reactivity.

      • Solution: Use freshly purified o-phenylenediamine or store it under an inert atmosphere (e.g., nitrogen or argon).

    • Oxalic Acid: The presence of excess water can affect the reaction.

      • Solution: Ensure you are using anhydrous oxalic acid or dry it before use if you suspect it has absorbed moisture.[5]

  • Suboptimal Reaction Conditions: The acidic catalyst, if used, might be too dilute or inappropriate for the substrate.

    • Solution: Ensure the concentration of the acid catalyst (e.g., HCl) is appropriate as per established protocols.[2][3]

Question 2: The synthesized quinoxaline-2,3-dione is discolored (e.g., pink, brown). What causes this and how can I obtain a purer product?

Answer:

Discoloration is a common issue and is almost always due to the oxidation of the o-phenylenediamine starting material.

  • Cause: Aromatic diamines are prone to oxidation, which forms highly colored impurities. This is often exacerbated by prolonged exposure to air, especially at elevated temperatures.[6]

  • Preventative Measures:

    • Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Use purified, colorless o-phenylenediamine.

  • Purification of the Product:

    • Recrystallization: This is the most effective method for purifying quinoxaline-2,3-diones. Ethanol is a commonly used solvent for recrystallization.[3][6]

    • Acid-Base Wash: An alternative method involves dissolving the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating the pure product by adding a dilute acid (e.g., HCl).[6]

B. Troubleshooting the Nitration Step

Question 3: The nitration of quinoxaline-2,3-dione is resulting in a low yield of the desired 6-nitro product. What factors should I investigate?

Answer:

Low yields in the nitration step are often related to the reaction conditions, particularly the nitrating agent and temperature.

  • Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid is critical. Sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

    • Solution: Ensure you are using a well-established nitrating mixture. Fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid is commonly employed.[7][8]

  • Reaction Temperature: Temperature control is paramount in nitration reactions.

    • Too Low: A temperature that is too low can lead to an incomplete reaction.

    • Too High: Excessive heat can cause decomposition of the starting material or product, and can also lead to the formation of dinitro or other over-nitrated byproducts.[8][9]

    • Solution: Carefully control the temperature of the reaction mixture. The addition of the quinoxaline-2,3-dione to the nitrating mixture should be done slowly, often at a reduced temperature (e.g., 0°C), before allowing the reaction to proceed at a slightly higher temperature (e.g., room temperature).[7]

  • Reaction Time: Insufficient reaction time will result in an incomplete conversion.

    • Solution: Monitor the reaction by TLC to determine the optimal reaction time. Some protocols suggest stirring for several hours at room temperature.[7]

Question 4: I am observing the formation of multiple products in my nitration reaction, not just the 6-nitro isomer. How can I improve the regioselectivity?

Answer:

The formation of multiple isomers (e.g., 5-nitro, 7-nitro, and dinitro compounds) is a known challenge in the nitration of quinoxaline systems.[8]

  • Cause: The quinoxaline ring system has several positions that can be nitrated. The directing effects of the substituents on the ring will influence the position of nitration.

  • Strategies to Improve Selectivity:

    • Temperature Control: As mentioned, lower temperatures generally favor the formation of the mononitrated product and can sometimes improve the regioselectivity.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring other nitrating systems could potentially offer better selectivity, though this would require more extensive methodological development.

    • Purification: If the formation of multiple isomers is unavoidable, careful purification will be necessary to isolate the desired 6-nitro product.

C. Product Purification and Characterization

Question 5: My final 6-Nitroquinoxaline-2,3-dione product is difficult to purify due to poor solubility. What are some effective purification strategies?

Answer:

Quinoxaline-2,3-dione and its derivatives are often characterized by their poor solubility in many common organic solvents, which can make purification challenging.[6]

  • Recrystallization: This remains a primary method for purification.

    • Solvent Selection: Finding a suitable solvent or solvent system is key. Dimethylformamide (DMF) followed by the addition of water has been reported to be effective for recrystallizing nitroquinoxaline derivatives.[7]

  • Washing: If the product is a solid and the impurities are soluble in a particular solvent, washing the crude product with that solvent can be an effective purification step.[6]

  • Acid-Base Purification: Similar to the precursor, dissolving the crude product in a dilute base and re-precipitating with acid can be a viable method, provided the nitro group is stable to these conditions.

Question 6: The product appears as a dark, intractable tar. What went wrong?

Answer:

The formation of a tar-like substance usually indicates decomposition or polymerization.

  • Cause: This is often the result of excessive heat or prolonged reaction times, especially during the nitration step. The strong acidic and oxidizing conditions of the nitrating mixture can lead to the degradation of the starting material or product if not carefully controlled.[5]

  • Solution:

    • Maintain strict temperature control throughout the reaction.

    • Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

    • Ensure the starting materials are pure, as impurities can sometimes catalyze decomposition pathways.

III. Experimental Protocols

A. Synthesis of Quinoxaline-2,3-dione

This protocol is a synthesis of common procedures found in the literature.[2][3]

  • In a round-bottom flask, dissolve oxalic acid dihydrate (0.238 mol) in 100 mL of water and heat the solution to 100°C.

  • Carefully add 4.5 mL of concentrated hydrochloric acid to the hot solution.

  • Slowly add o-phenylenediamine (0.204 mol) to the reaction mixture with continuous stirring, maintaining the temperature at 100°C.

  • Continue heating and stirring for 20 minutes. Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture by adding ice.

  • The precipitate that forms is the crude quinoxaline-2,3-dione. Filter the solid and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure quinoxaline-2,3-dione.

B. Synthesis of 6-Nitroquinoxaline-2,3-dione

This protocol is adapted from a general procedure for the nitration of a substituted quinoxaline-2,3-dione.[7]

  • In a flask equipped with a magnetic stirrer, add 5 mL of concentrated sulfuric acid and cool it to 0°C in an ice bath.

  • Slowly add potassium nitrate (KNO₃) (2.1 mmol) to the cold sulfuric acid with stirring.

  • Once the KNO₃ has dissolved, slowly add quinoxaline-2,3-dione (2.1 mmol) in small portions, ensuring the temperature remains at 0°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

  • Pour the reaction mixture into ice water. A precipitate of the crude product will form.

  • Filter the crude product and wash it with water.

  • Purify the crude 6-Nitroquinoxaline-2,3-dione by recrystallization, for example, from a DMF-water solvent system.

IV. Data Summary

ParameterQuinoxaline-2,3-dione Synthesis6-Nitroquinoxaline-2,3-dione Synthesis
Key Reagents o-Phenylenediamine, Oxalic AcidQuinoxaline-2,3-dione, KNO₃/H₂SO₄
Typical Solvent WaterConcentrated H₂SO₄
Reaction Temp. 100°C0°C to Room Temperature
Common Issues Low yield, DiscolorationLow yield, Isomer formation, Tarring
Purification Recrystallization (Ethanol), Acid-Base WashRecrystallization (DMF/Water)

V. Mechanistic Insights

The nitration of quinoxaline-2,3-dione is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺) is the electrophile that attacks the electron-rich benzene ring of the quinoxaline system.

Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Attack HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O HSO4- HSO₄⁻ Quinoxaline Quinoxaline-2,3-dione NO2+->Quinoxaline H2O H₂O Intermediate Sigma Complex (Resonance Stabilized) Quinoxaline->Intermediate + NO₂⁺ Product 6-Nitroquinoxaline-2,3-dione Intermediate->Product - H⁺

Caption: Mechanism of electrophilic nitration.

VI. References

  • Jubie, S., Gayathri, R., Srividya, A. R., Kalirajan, R., Prabitha, P., Sankar, S., & Elango, K. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8(4), 317-320.

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 08-14.

  • PubChem. (n.d.). 6-Cyano-7-nitroquinoxaline-2,3-dione. Retrieved from [Link]

  • Honoré, T., & Drejer, J. (1988). Quinoxaline compounds and their preparation and use. (European Patent No. EP0260467A2).

  • Obafemi, C. A., & Pfleiderer, W. (1994). Synthesis of 2,3-quinoxalinedithiol. Helvetica Chimica Acta, 77(6), 1549-1554.

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Wan, J. P., & Wei, L. (2015). Quinoxaline synthesis by domino reactions. RSC Advances, 5(10), 7175-7188.

  • Matsuoka, M., & Kitao, T. (2000). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 5(3), 484-497.

  • Sreevastava, M., & Nagalakshmi, G. (2014). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 6(6), 329-335.

  • Jubie, S., Meena, K. S., Muthu, P., Kalirajan, R., & Elango, K. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Pharmacologia, 3(12), 659-665.

  • El-Sayed, N. N. E. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journal of Pharmaceutical Sciences, 1(2), 1-8.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3721046, 6-Cyano-7-nitroquinoxaline-2,3-dione. Retrieved from [Link]

Sources

6-Nitroquinoxaline-2,3-dione purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Nitroquinoxaline-2,3-dione Purification & Troubleshooting

Executive Summary

6-Nitroquinoxaline-2,3-dione is a critical intermediate in the synthesis of AMPA/kainate receptor antagonists (e.g., NBQX, CNQX). Its purification is often complicated by its poor solubility in common organic solvents and its high melting point (>300°C). This guide moves beyond standard textbook recipes, offering a "Senior Scientist" perspective on achieving >98% purity through mechanistic exploitation of the compound's physicochemical properties—specifically its tautomeric acidity and differential solubility.

Module 1: The Core Purification Workflow

Standard recrystallization is often insufficient for crude mixtures containing unreacted diamines or polymeric tars. The following workflow leverages the "Acid-Base Switching" technique as a primary purification step, followed by a polishing recrystallization.

PurificationWorkflow Start Crude 6-Nitroquinoxaline-2,3-dione (Contains diamines, tars, isomers) Step1 1. Base Dissolution (2M NaOH or NH4OH) Converts Dione to Soluble Di-anion Start->Step1 Dissolution Filter1 2. Filtration Removes insoluble tars & non-acidic impurities Step1->Filter1 Remove Solids Step2 3. Acid Reprecipitation (Slow addition of 6M HCl to pH 2-3) Filter1->Step2 Filtrate Acidification Wash 4. Solvent Wash (Water -> Ethanol -> Ether) Removes salts & trace acids Step2->Wash Collect Precipitate Recryst 5. Polishing Recrystallization (DMF/Water or Glacial Acetic Acid) Wash->Recryst Dry Crude Final Pure Product (>98% HPLC, Light Yellow Solid) Recryst->Final Slow Cooling

Figure 1: Strategic Purification Logic. The "Base Dissolution" step is critical for separating the target compound (acidic) from unreacted 4-nitro-1,2-phenylenediamine (basic/neutral) before recrystallization.

Module 2: Detailed Protocols & Causality

Protocol A: Acid-Base Reprecipitation (Bulk Purification)

Why this works: 6-Nitroquinoxaline-2,3-dione exists in tautomeric equilibrium with 2,3-dihydroxy-6-nitroquinoxaline. The hydroxyl protons are acidic (pKa ~9). Dissolving in base deprotonates these sites, making the molecule water-soluble, while impurities like 4-nitro-o-phenylenediamine remain insoluble.

  • Dissolution: Suspend crude solid in 2M NaOH (10 mL/g). Stir for 30 mins. The solution should turn deep orange/red (formation of the dianion).

    • Checkpoint: If solids remain, filter them out.[1] These are likely unreacted starting materials or polymerized byproducts.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical: Do not "dump" the acid. Rapid acidification traps impurities inside the crystal lattice. Aim for a final pH of 2-3.

  • Collection: Filter the light yellow precipitate. Wash copiously with water (to remove NaCl) followed by cold ethanol (to remove trace organic impurities).

Protocol B: Polishing Recrystallization

Use this step if HPLC purity is <98% after Protocol A.

Solvent SystemRoleProcedure Notes
DMF / Water Primary Choice Dissolve in hot DMF (100°C). Add hot water dropwise until persistent turbidity. Cool slowly to RT, then 4°C. Yield: High / Purity: Very High.
Glacial Acetic Acid Alternative Dissolve in boiling acetic acid. Requires high volumes due to lower solubility. Yield: Moderate / Purity: High (removes basic impurities).
DMSO Avoid High boiling point makes solvent removal difficult; often leads to oiling out.

Module 3: Troubleshooting & FAQs

Q1: My product is a dark brown/black tar instead of a yellow powder. What happened?

Diagnosis: This indicates oxidative polymerization, likely during the synthesis or initial workup. Quinoxalines are susceptible to oxidation at high temperatures.[2][3] Solution:

  • Don't toss it yet. Attempt Protocol A (Base Dissolution). The polymerized "tar" is often insoluble in base, while your product will dissolve.

  • Prevention: Perform the condensation reaction (diamine + oxalate) under an inert atmosphere (Nitrogen/Argon) and avoid heating above 120°C unless necessary.

Q2: I see a persistent impurity at ~5-10% in HPLC. It co-precipitates with my product.

Diagnosis: This is likely the 7-nitro isomer or unreacted 4-nitro-1,2-phenylenediamine .

  • Isomer: If you nitrated quinoxaline-2,3-dione directly, you likely have a mix of 6- and 7-nitro isomers. These are very difficult to separate by recrystallization alone.

  • Starting Material: If synthesized from diamine, it is unreacted starting material.[3] Solution:

  • For Starting Material: Wash the solid with hot 2N HCl . The diamine (basic) will dissolve; the dione (acidic) will not.

  • For Isomers: Recrystallization from DMF/Water is most effective. If that fails, preparative HPLC is required as their solubilities are nearly identical.

Q3: The product won't dissolve in ethanol or methanol for analysis.

Explanation: 6-Nitroquinoxaline-2,3-dione has very poor solubility in alcohols. Solution:

  • For NMR: Use DMSO-d6 .[4] You may need to heat the tube gently to dissolve it completely.

  • For HPLC: Dissolve the sample in a mixture of DMSO:Methanol (1:1) or pure DMSO before injecting.

Q4: My yield is low (<40%) after recrystallization.

Diagnosis: You likely used too much solvent (DMF) or didn't add enough anti-solvent (Water). Solution:

  • Optimization: When dissolving in hot DMF, use the minimum volume necessary to get a clear solution.

  • Recovery: Concentrate the mother liquor (filtrate) from the recrystallization step and perform a second crop crystallization. Note that the second crop will be less pure.

Module 4: Analytical Validation

Self-Validating the Structure: Before proceeding to biological assays, confirm identity using these markers.

  • 1H NMR (300 MHz, DMSO-d6):

    • Look for two broad singlets (exchangeable) around 12.0 - 12.5 ppm . These are the N-H amide protons. Absence of these suggests O-alkylation or degradation.

    • Aromatic region: A pattern consistent with a 1,2,4-trisubstituted benzene ring (typically 7.0 - 8.5 ppm).

  • Melting Point:

    • Expect >300°C (often decomposes). A sharp melting point <280°C indicates significant impurity (likely the diamine precursor).

References

  • BenchChem Technical Support. (2025).[1][2][3] Synthesis of Quinoxaline-2,3-diones: Troubleshooting Guides & FAQs. BenchChem.[1][2] Link

  • Smolecule. (2024). 6-Nitro-2,3-diphenylquinoxaline Synthesis and Properties. Smolecule. Link

  • ChemBK. (2024). 6-Nitroquinoxaline-2,3-dione Physico-chemical Properties. ChemBK. Link

  • PubChem. (2024). 6-Cyano-7-nitroquinoxaline-2,3-dione Compound Summary. National Library of Medicine. Link

  • Wan, J-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Dipartimento di Chimica, Università degli Studi di Perugia. Link

Sources

Technical Support Center: Optimizing Nitration Conditions for Quinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of nitrated quinoxaline-2,3-dione derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, provide field-proven protocols, and explain the scientific rationale behind key experimental choices to ensure the successful synthesis of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pre-synthesized quinoxaline-2,3-dione so challenging?

A1: Direct electrophilic nitration of the quinoxaline-2,3-dione scaffold is notoriously difficult due to the electronic nature of the heterocyclic system. The core issue is severe deactivation of the benzene ring towards electrophilic aromatic substitution.

  • Causality—Electron-Withdrawing Effects:

    • Pyrazine Nitrogens: The two nitrogen atoms in the pyrazine ring are electronegative and exert a strong electron-withdrawing effect (-I and -R effects) on the fused benzene ring.

    • Dione Carbonyl Groups: The two carbonyl groups at the 2 and 3 positions are also powerful electron-withdrawing groups, further deactivating the entire ring system.

This combined deactivation means that forcing conditions (e.g., concentrated nitric acid with fuming sulfuric acid/oleum at high temperatures) are required to achieve any level of nitration.[1] Such harsh conditions often lead to low yields, significant side product formation, and even degradation of the starting material.[2] For the parent quinoxaline ring, nitration under forcing conditions yields only 1.5% of the 5-nitro product and 24% of the 5,7-dinitro product, illustrating the difficulty and poor selectivity of the reaction.[1]

Caption: Deactivating electronic effects on the quinoxaline-2,3-dione ring.

Q2: What is the most reliable and efficient method for synthesizing 6-nitroquinoxaline-2,3-dione?

A2: The most authoritative and widely adopted strategy is not to nitrate the quinoxaline-2,3-dione core directly, but rather to build the heterocyclic system using a pre-nitrated starting material. The standard method is the cyclocondensation of 4-nitro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, most commonly oxalic acid or its derivatives.[3] This "nitrate-then-cyclize" approach bypasses the challenges of direct nitration and provides a much cleaner and higher-yielding route to the desired product.

Recommended Synthesis Workflow Start 4-nitro-1,2-phenylenediamine + Oxalic Acid Step1 Cyclocondensation Reaction (e.g., Reflux in acidic water or Microwave) Start->Step1 Reactants Step2 Precipitation & Cooling Step1->Step2 Reaction complete Step3 Filtration & Washing Step2->Step3 Crude product formed Step4 Purification (Recrystallization) Step3->Step4 Washed solid End Pure 6-nitroquinoxaline-2,3-dione Step4->End Purified product

Caption: Workflow for the synthesis of 6-nitroquinoxaline-2,3-dione.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinoxaline-2,3-dione via Conventional Heating

This robust protocol is adapted from established methodologies for quinoxaline-2,3-dione synthesis, substituting the standard o-phenylenediamine with its nitro-derivative.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of oxalic acid dihydrate (0.24 mol) in 100 mL of deionized water. Heat the solution until the oxalic acid fully dissolves.

  • Acidification: Carefully add 4.5 mL of concentrated hydrochloric acid to the hot solution. Causality: The acid catalyzes the condensation reaction between the amine and carbonyl groups.

  • Addition of Diamine: To this acidic mixture, add 4-nitro-o-phenylenediamine (0.20 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 1.5 to 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, remove the heat source and cool the mixture in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove residual acid and unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or a 5% NaOH/dilute HCl solution to yield the final product.[4][5]

Protocol 2: Microwave-Assisted Green Synthesis

This method offers a significant reduction in reaction time and often leads to cleaner product formation.[6][7]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave-safe vessel, thoroughly mix powdered 4-nitro-o-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol).

  • Irradiation (Phase 1): Add 1 mL of water, mix, and irradiate the mixture in a microwave reactor at 400 W for 3 minutes.

  • Irradiation (Phase 2): Add 100 mL of water to the vessel and irradiate for an additional 1 minute to obtain a clear solution. Causality: Microwave energy rapidly and uniformly heats the reactants, accelerating the reaction rate significantly compared to conventional heating.[6]

  • Crystallization: Allow the solution to cool to room temperature. The product will crystallize out of the solution.

  • Isolation: Filter the solid product, wash with water, and dry to obtain 6-nitroquinoxaline-2,3-dione.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Impure Reactants: Impurities in the 4-nitro-o-phenylenediamine can inhibit the cyclization. 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials.1. Monitor the reaction with TLC until the starting material is consumed. Extend reflux time if necessary. 2. Ensure high-purity starting materials are used. Recrystallize the diamine if needed. 3. Verify the molar equivalents of all reactants.
Significant Side Product Formation 1. Decomposition: High temperatures during conventional heating can cause oxalic acid to decompose.[5] 2. Oxidation of Diamine: The amino groups are susceptible to oxidation, leading to colored impurities.1. Consider using the microwave-assisted protocol which uses shorter reaction times. Alternatively, perform the reaction at the lowest effective temperature. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Difficulty in Product Purification 1. Poor Solubility: Quinoxaline-2,3-diones are often poorly soluble in common organic solvents, making standard column chromatography or recrystallization difficult.[5] 2. Persistent Colored Impurities: Oxidation byproducts can be difficult to remove.1. Recrystallization Strategy: Dissolve the crude product in a hot 5% NaOH solution and then re-precipitate it by neutralizing with dilute HCl. This is a highly effective method for this class of compounds.[5][7] 2. Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.
Product is an Intractable Solid 1. Amorphous Product: The product may have crashed out of solution too quickly, preventing crystal formation.1. Slow down the crystallization process. Allow the reaction mixture to cool slowly to room temperature without an ice bath initially. 2. Attempt recrystallization from a high-boiling point solvent like DMF, but be mindful of potential degradation.

Advanced Topics: Attempting Direct Nitration

For researchers specifically investigating direct nitration pathways, the following should be considered.

Q3: What are the suggested starting conditions for a direct nitration attempt?

A3: Based on conditions used for the parent quinoxaline, a potential starting point would be a mixture of concentrated nitric acid (HNO₃) and fuming sulfuric acid (oleum) at elevated temperatures (e.g., 90°C).[1] However, extreme caution is advised due to the highly corrosive and hazardous nature of these reagents and the potential for runaway reactions. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: Are there alternative, milder nitrating agents that could be explored?

A4: Yes, for related heterocyclic systems, alternative nitrating agents have been used. A metal-free method using tert-butyl nitrite has been shown to nitrate quinoxalin-2(1H)-ones at the C5 or C7 positions, potentially through a radical-based mechanism rather than electrophilic substitution.[8] Exploring such alternative reagents could provide a novel, milder route, though reaction conditions would require extensive optimization for the quinoxaline-2,3-dione substrate.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Yadav, P., & Sharma, P. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. ACS Omega.

  • Wan, J. P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem Technical Support.

  • BenchChem. (n.d.). 6-Nitroquinoxaline-2,3-dione. BenchChem Product Page.

  • Al-Soud, Y. A., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journal of Pharmaceutical Sciences.

  • Kalirajan, R., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. BioMed Research International.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2008). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences.

  • Baashen, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules.

  • Kalirajan, R., et al. (2012). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Synthesis of Quoxaline-2,3-diones. BenchChem Technical Support.

  • Kalirajan, R., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. ResearchGate.

  • Singh, V. K., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society.

  • Wang, Y., et al. (2018). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Organic & Biomolecular Chemistry.

  • Birley, A. J., et al. (1990). 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus. British Journal of Pharmacology.

  • Sigma-Aldrich. (n.d.). CNQX Product Page. Sigma-Aldrich.

Sources

Stability of 6-Nitroquinoxaline-2,3-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of 6-Nitroquinoxaline-2,3-dione (hereafter referred to as 6-NQD). Understanding the stability of this compound is paramount for generating reproducible and reliable data. This document provides in-depth answers to common challenges, troubleshooting guides for specific experimental issues, and validated protocols for assessing stability.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental stability characteristics and handling recommendations for 6-Nitroquinoxaline-2,3-dione?

A1: 6-NQD is a yellow, solid organic compound that is generally stable when stored correctly.[1] Key characteristics include:

  • Thermal Stability: It is stable at room temperature but will decompose at high temperatures.[1] It has a very high melting point, reported between 345-347 °C, which suggests good thermal stability in its solid form.[1][2]

  • Ambient Stability: In its solid, crystalline form, 6-NQD is stable under standard room temperature and atmospheric conditions.[1]

  • Chemical Reactivity: The quinoxaline-2,3-dione core is a relatively stable heterocyclic system.[2] However, the presence of an electron-withdrawing nitro group significantly influences the molecule's electronic properties, enhancing its reactivity toward certain nucleophiles and making it susceptible to reduction.[2][3] It is also a strong oxidant and should not be stored with combustible materials.[1]

For optimal long-term stability, solid 6-NQD should be stored in a tightly sealed container in a dry, dark place at room temperature.[1][4]

Q2: What are the best practices for dissolving 6-NQD and maintaining a stable stock solution?

A2: The solubility of 6-NQD is a critical parameter for its use in experiments.

  • Recommended Solvents: It is slightly soluble in water but shows good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][5]

  • Aqueous Solubility: It is expected to be practically insoluble in water and nonpolar aliphatic hydrocarbons like hexane.[5]

  • Stock Solutions: High-concentration stock solutions (e.g., 10-50 mM) are typically prepared in anhydrous DMSO. These should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, an aliquot should be brought to room temperature and vortexed thoroughly to ensure complete dissolution.

Expert Insight: Even in DMSO, high concentrations of 6-NQD may precipitate upon freezing. If you observe precipitate in a thawed aliquot, gently warm it to 37°C and vortex until the solution is clear. Always centrifuge the vial briefly before opening to pull down any solution from the cap.

Troubleshooting Guide: Stability Under Experimental Conditions

This section addresses specific problems you may encounter during your experiments. A general troubleshooting workflow is outlined below.

G cluster_0 Problem Identification cluster_1 Investigation Pathway cluster_2 Hypothesis & Action A Inconsistent Results or Visible Degradation (Color Change, Precipitate) B Is the issue in Aqueous Buffer? A->B Check solvent C Is the reaction heated? A->C Check temp. D Is the experiment exposed to light? A->D Check light E Are reactive reagents present? A->E Check reagents F Potential pH Instability. Perform pH Profile (Protocol 2) B->F Yes G Potential Thermal Degradation. Run thermal controls. C->G Yes H Potential Photodegradation. Run dark controls (Protocol 3) D->H Yes I Potential Chemical Incompatibility. Test compound stability with individual reagents. E->I Yes

Caption: General troubleshooting workflow for 6-NQD stability issues.

Q3: My 6-NQD solution in an aqueous buffer is showing inconsistent activity over the course of an experiment. Could pH be the cause?

A3: Yes, pH is a critical factor. The predicted pKa of 6-NQD is approximately 9.14, indicating that one of the N-H protons on the dione ring can be lost under basic conditions.[1]

  • Causality: Deprotonation at alkaline pH changes the molecule's charge, electronic distribution, and conformation. This can directly impact its biological activity, solubility (potentially leading to precipitation), and susceptibility to degradation. In strongly acidic or basic conditions, the quinoxaline ring system itself could be susceptible to hydrolysis, although the dione form is generally stable.

  • Troubleshooting Steps:

    • Measure Final pH: Always measure the pH of your final assay buffer after adding the 6-NQD stock solution (typically in DMSO). The addition of a non-buffered organic solvent can alter the pH.

    • Buffer Choice: Use a buffer system with adequate capacity at your target pH.

    • Perform a Stability Study: Use the pH-Dependent Stability Profiling (Protocol 2) described below to determine the stability window of 6-NQD for your specific conditions. Prepare the compound fresh in buffer immediately before each experiment if instability is observed.

Q4: I am running a reaction at an elevated temperature (e.g., >60°C) and my yields are poor. Is 6-NQD degrading?

A4: While the solid compound is very stable, its stability in solution at high temperatures cannot be guaranteed and is solvent-dependent.[1] Thermal decomposition of related quinone structures can occur at temperatures above 100°C.[6]

  • Causality: Thermal energy can provide the activation energy needed for degradation pathways, such as reaction with solvent molecules, intramolecular rearrangements, or decarboxylation if applicable under certain conditions. The nitro group can also influence thermal stability.

  • Troubleshooting Steps:

    • Control Experiment: Prepare a solution of 6-NQD in your reaction solvent. Heat this solution under the same reaction conditions (temperature, time) but without other reactants. Analyze the "before" and "after" samples using HPLC, LC-MS, or TLC to detect any degradation (see Protocol 1 ).

    • Minimize Heat Exposure: If degradation is confirmed, consider reducing the reaction temperature or shortening the reaction time.

Q5: My assay involves fluorescent probes and is run on the benchtop. Could light exposure be affecting my results?

A5: This is a strong possibility. Many nitroaromatic compounds are photosensitive, and related quinolone structures have been shown to undergo rapid photodegradation upon UVA irradiation.[7]

  • Causality: Absorption of photons (especially in the UV-A and blue light range) can excite the molecule to a higher energy state, making it susceptible to reactions like photoreduction of the nitro group or cleavage of the heterocyclic ring. This often leads to the formation of phototoxic byproducts.[7]

  • Troubleshooting Steps:

    • Run a Dark Control: The most definitive test is to run your experiment in parallel under identical conditions, but with one setup completely protected from light (e.g., wrapped in aluminum foil). A significant difference in results between the light-exposed and dark-control samples points to photodegradation.

    • Follow Protocol 3: Use the Assessing Photostability protocol for a quantitative analysis.

    • Mitigation: If the compound is photosensitive, conduct all experimental steps under amber lighting or in light-blocking plates/tubes.

Q6: I'm seeing unexpected products or loss of compound when using reducing agents like DTT or strong nucleophiles. Is 6-NQD chemically incompatible?

A6: Yes, 6-NQD has specific chemical liabilities.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (forming 6-aminoquinoxaline-2,3-dione). This can be achieved with common chemical reducing agents like tin(II) chloride or sodium sulfide, or catalytically with H₂/Pd-C.[8] Milder biological reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) could potentially reduce the nitro group over time, especially in the presence of cellular enzymes.

  • Nucleophilic Attack: The electron-deficient aromatic ring (due to the nitro and dione groups) is activated towards nucleophilic aromatic substitution, although this typically requires harsh conditions.[3]

G A 6-Nitroquinoxaline-2,3-dione (6-NQD) B 6-Aminoqinoxaline-2,3-dione A->B Reduction [H] (e.g., SnCl₂, DTT, Na₂S)

Caption: Primary chemical liability: reduction of the nitro group.

  • Troubleshooting Steps:

    • Test Compatibility: Incubate 6-NQD separately with each potentially reactive component of your assay (e.g., DTT, a specific nucleophile) under assay conditions. Analyze for the disappearance of the parent compound or the appearance of new peaks by HPLC or LC-MS.

    • Choose Alternatives: If an incompatibility is found, consider using a non-reducing equivalent if possible or an alternative chemical probe that does not possess the same liabilities.

Protocols for Stability Assessment

Protocol 1: General Solution Stability Assessment via HPLC-UV

This protocol provides a self-validating system to quantify the stability of 6-NQD in any solvent over time.

  • Materials:

    • 6-Nitroquinoxaline-2,3-dione (solid)

    • Test solvent (e.g., DMSO, assay buffer)

    • HPLC system with a UV detector and a C18 column

    • Acetonitrile (ACN) and water (HPLC grade) with 0.1% formic acid or TFA

  • Procedure:

    • Prepare a 1 mM stock solution of 6-NQD in the test solvent.

    • Immediately dilute a sample to a final concentration of 50 µM in a 50:50 ACN:water mixture. This is your Time 0 (T₀) control .

    • Inject the T₀ sample onto the HPLC. Develop a gradient method (e.g., 10-90% ACN over 15 minutes) and determine the retention time (RT) and peak area of 6-NQD. Set the UV detector to the λmax of the compound.

    • Store the remaining 1 mM stock solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).

    • At specified time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it exactly as in step 2, and analyze by HPLC using the same method.

  • Data Analysis:

    • Calculate the percentage of 6-NQD remaining at each time point relative to the T₀ sample: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100.

    • Look for the appearance of new peaks, which would indicate degradation products.

Protocol 2: pH-Dependent Stability Profiling
  • Materials: Protocol 1 materials plus a series of buffers (e.g., citrate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Procedure:

    • Prepare a 10 mM stock of 6-NQD in DMSO.

    • For each pH to be tested, dilute the DMSO stock 1:100 into the aqueous buffer to get a 100 µM solution. Vortex immediately.

    • Analyze a T₀ sample for each pH condition via HPLC as described in Protocol 1.

    • Incubate the solutions at the desired temperature (e.g., 25°C or 37°C).

    • Analyze samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Plot the % Remaining vs. time for each pH value to create a stability profile.

Protocol 3: Assessing Photostability
  • Materials: Protocol 1 materials, clear glass vials, and identical vials wrapped completely in aluminum foil.

  • Procedure:

    • Prepare a solution of 6-NQD in your solvent of interest (e.g., assay buffer) in both a clear vial (Light Sample) and a foil-wrapped vial (Dark Control ).

    • Analyze a T₀ sample as described in Protocol 1.

    • Place both vials under the desired light conditions (e.g., ambient lab light, specific wavelength chamber).

    • Analyze aliquots from both the Light Sample and the Dark Control at various time points.

  • Data Analysis: Compare the % Remaining in the light-exposed sample to the dark control. A significant drop in the light sample relative to the dark control confirms photosensitivity.

Summary of Physicochemical and Stability Data

PropertyValue / ObservationSource(s)
Molecular Formula C₈H₅N₃O₄[1]
Molecular Weight 207.14 g/mol [1]
Appearance Yellow Solid[1]
Melting Point 345-347 °C (decomposes)[1][2]
Solubility Slightly soluble in water; Soluble in organic solvents (DMSO, DMF)[1][5]
Storage (Solid) Sealed, dry, room temperature, protected from light[1][4]
Storage (Solution) -20°C or -80°C in anhydrous DMSO (aliquoted)Best Practice
Thermal Stability Stable at room temp; Decomposes at high temp[1]
pH Stability Potentially unstable in alkaline conditions (pKa ≈ 9.14)[1]
Photostability Potentially unstable; Nitroaromatics are often photosensitive[7]
Chemical Stability Susceptible to reduction; Strong oxidant[1][8]

References

  • ChemBK. (2024). 6-Nitroquinoxaline-2,3-dione. Available at: [Link]

  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. PubMed. Available at: [Link]

  • Sousa, J. C. S., et al. (2014). Evaluation of thermal stability of quinones by thermal analysis techniques. ResearchGate. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Lead Sciences. (n.d.). 6-Nitroquinoxaline-2,3-dione. Available at: [Link]

Sources

Technical Support Center: Scaling 6-Nitroquinoxaline-2,3-dione Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-NQD-6 Subject: Scale-up Protocols, Troubleshooting, and Quality Assurance for 6-Nitroquinoxaline-2,3-dione Assigned Scientist: Senior Application Specialist, Process Chemistry Division[1]

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely here because the bench-scale synthesis of 6-Nitroquinoxaline-2,3-dione (6-NQD) —a critical intermediate for AMPA/Kainate receptor antagonists like NBQX—is failing to translate to the pilot plant or kilo-lab.[1]

At the milligram scale, precipitation is trivial.[1] At the kilogram scale, mass transfer , thermal management , and filtration dynamics become the enemies of yield.[1][2] This guide moves beyond standard literature to address the "hidden" variables of scaling this specific heterocycle.

Module 1: Reaction Kinetics & Synthesis Strategy

Core Protocol: The Condensation Route

Do not attempt direct nitration of quinoxaline-2,3-dione at scale.[1] While theoretically possible, it yields difficult-to-separate regioisomers (6-nitro vs. 5-nitro) and dinitro impurities.[1] The only robust route for scale-up is the cyclocondensation of 4-nitro-1,2-phenylenediamine with oxalic acid .[1]

Workflow Visualization

The following diagram outlines the critical process flow, highlighting control points where failure most often occurs.

SynthesisWorkflow Start Start: 4-nitro-1,2-phenylenediamine Process1 Reflux (100°C) 2-3 Hours Start->Process1 Mix Reagent Reagent: Oxalic Acid (1.2 eq) 4M HCl Reagent->Process1 Check1 TLC Check (Ethyl Acetate/Hexane) Process1->Check1 Check1->Process1 Incomplete Cooling Controlled Cooling (Precipitation) Check1->Cooling Complete Filter Filtration (Buchner/Centrifuge) Cooling->Filter

Figure 1: Critical path for the cyclocondensation synthesis of 6-NQD. Note the reliance on 4M HCl as both solvent and catalyst.[1][2]

Troubleshooting The Synthesis

Q: Why does the reaction stall with ~15% starting material remaining, even after 4 hours of reflux? A: This is a classic equilibrium issue. The condensation releases two molecules of water.[1] In 4M HCl, water is already the solvent, which thermodynamically fights the condensation.[2]

  • The Fix: For scale-up, increase the acid concentration slightly (to 6M HCl) or, more effectively, distill off a fraction of the solvent halfway through the reflux to remove generated water (if using a co-solvent like toluene/ethanol, though pure aqueous HCl is cleaner).[1][2] Ensure your oxalic acid excess is maintained (1.2–1.5 equivalents).[1][2]

Q: My product is turning dark brown/black instead of the expected yellow/orange. Is it ruined? A: It is likely contaminated, not ruined.[1] The "tar" is oxidized 4-nitro-1,2-phenylenediamine.[1] Diamines are notoriously sensitive to oxidation, especially in hot acidic environments.[1]

  • The Fix:

    • Inert Atmosphere: You must purge the reactor with Nitrogen or Argon before heating.[1]

    • Degassing: Degas your HCl solution before adding the diamine.

    • Rescue: If the product is already dark, proceed to the Acid-Base Reprecipitation (See Module 3).[1] The tar is often insoluble in base or stays in the mother liquor.[1][2]

Module 2: Isolation & Work-up (The Slurry)[1][3]

Handling the slurry of 6-NQD is the most physically demanding part of the scale-up.

Data: Solvent Compatibility Matrix

Understanding where your product dissolves is key to washing away impurities.[1]

SolventSolubility of 6-NQDApplication
Water InsolubleIdeal for washing away Oxalic Acid/HCl.[1]
Ethanol (Cold) Very Slightly SolubleRemoves trace organic impurities/starting material.[1][2]
Ethanol (Hot) Slightly SolubleRisk of yield loss during washing.[1][2]
2M NaOH Soluble (as salt)Primary mechanism for purification.
DMF/DMSO SolubleGood for recrystallization but hard to dry.[1][2]

Q: Filtration is taking hours.[1] The cake is slimy and clogging the filter cloth. A: You have formed "fines" due to "crash cooling."[1]

  • The Science: 6-NQD has a high melting point and crystallizes rapidly.[1] If you pull the reactor from reflux (100°C) to an ice bath (0°C) instantly, the product precipitates as microscopic particles that block filter pores.[1][2]

  • The Fix: Implement a linear cooling ramp . Cool from 100°C to 25°C over 90 minutes.[1] This allows Ostwald ripening, where larger crystals grow at the expense of smaller ones, creating a filterable cake.[1]

Module 3: Purification & Quality Control

This is the most critical section for pharmaceutical applications.[1] Recrystallization from high-boiling solvents like DMF is energy-intensive and leaves residual solvent.[1] The superior method relies on the acidic character of the imide protons .[1][2]

The "pH Swing" Protocol

Because 6-NQD exists in tautomeric equilibrium with its enol form, it acts as a weak acid.[1] We can exploit this to separate it from neutral impurities (like unreacted diamine) and insoluble tars.[1][2]

Purification Logic Gate

PurificationLogic Crude Crude Solid (Contains Tar/Diamine) BaseStep Dissolve in 2M NaOH (Forms Na-Salt) Crude->BaseStep Filter1 Filter Suspension BaseStep->Filter1 Filtrate Filtrate (Clear Orange) Contains Product Filter1->Filtrate Solubles Residue Solid Residue (Discard Tars/Neutrals) Filter1->Residue Insolubles AcidStep Acidify with HCl to pH 2-3 Filtrate->AcidStep Precip Pure 6-NQD Precipitates AcidStep->Precip

Figure 2: The pH Swing purification method.[1] This removes neutral organic impurities and insoluble polymers effectively.[1][2]

Q: I see a small impurity peak at ~1% in HPLC after the pH swing. What is it? A: It is likely Oxalic Acid trapped in the crystal lattice.[1]

  • The Fix: The final wash must be thorough.[1][3] After acidifying the filtrate to precipitate the product, wash the cake with hot water (60°C) . Oxalic acid is highly soluble in hot water, whereas 6-NQD remains insoluble.[1]

Module 4: Safety & Waste Management

Critical Warning: 6-Nitroquinoxaline-2,3-dione is a nitro-aromatic compound.[1] While generally stable, the synthesis involves precursors (4-nitro-1,2-phenylenediamine) that are:

  • Sensitizers: Potential for severe allergic dermatitis.[1]

  • Mutagens: Handle as a potential carcinogen.[1]

Waste Stream Management:

  • Acidic Mother Liquor: Contains HCl and Oxalic acid.[1] Neutralize with Lime (Ca(OH)2) before disposal.[1][2] This precipitates Calcium Oxalate (solid waste) and leaves a neutral brine.[1][2]

  • Nitro-Waste: Do not mix with strong oxidizers.[1] Segregate halogenated from non-halogenated waste if extraction solvents were used.[1]

References

  • BenchChem. (2025).[1][3][4][5][6][7] Application Notes and Protocols: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine. Link[1][2]

  • Organic Syntheses. (1941).[1][8] 1,2-Diamino-4-nitrobenzene. Org. Synth. 1941, 21,[1][2][8] 20. DOI: 10.15227/orgsyn.021.0020.[1][8] Link

  • Smolecule. (2025).[1][2][4][9] Solubility Profile and Synthesis of Quinoxaline Derivatives. Link

  • McQuaid, L. A., et al. (1992).[1] Synthesis and excitatory amino acid pharmacology of a series of 6-substituted quinoxaline-2,3-diones. Journal of Medicinal Chemistry. (Contextual citation for structure-activity relationships of the 6-nitro backbone).

  • ResearchGate. (2025). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives. Link

Sources

Validation & Comparative

A Comparative Guide to Quinoxaline-2,3-dione Derivatives as NMDA Receptor Antagonists: 6-Nitroquinoxaline-2,3-dione vs. DNQX

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two quinoxaline-2,3-dione derivatives, 6-Nitroquinoxaline-2,3-dione and 6,7-dinitroquinoxaline-2,3-dione (DNQX), with a focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists. While DNQX is a well-characterized compound, direct experimental data on the NMDA receptor activity of 6-Nitroquinoxaline-2,3-dione is less prevalent in publicly available literature. Therefore, this guide will synthesize established data for DNQX and provide a scientifically grounded perspective on the potential NMDA antagonist properties of 6-Nitroquinoxaline-2,3-dione based on structure-activity relationship (SAR) studies of the broader quinoxaline-2,3-dione class.

Introduction to Quinoxaline-2,3-diones and Glutamate Receptor Antagonism

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have garnered significant attention in neuropharmacology for their potent and competitive antagonism of ionotropic glutamate receptors (iGluRs).[1] These receptors, including the NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate subtypes, are fundamental to excitatory neurotransmission in the central nervous system (CNS). Dysregulation of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders, making iGluR antagonists valuable tools for research and potential therapeutic agents.[2]

DNQX is a prototypical member of this class, widely recognized for its potent blockade of AMPA and kainate receptors.[3] However, emerging evidence has revealed a more complex pharmacological profile, including activity at the NMDA receptor. 6-Nitroquinoxaline-2,3-dione, as a structurally related analog, presents an interesting case for comparative analysis, particularly in understanding how substitutions on the quinoxaline scaffold modulate receptor selectivity and potency.

Mechanism of Action: A Tale of Two Binding Sites

The NMDA receptor is a complex ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[4] Antagonists can target either the glutamate binding site on the GluN2 subunit or the glycine binding site on the GluN1 subunit.

DNQX , while primarily an AMPA/kainate receptor antagonist, also exhibits antagonistic activity at the glycine binding site of the NMDA receptor .[5][6][7] This action is competitive, meaning DNQX vies with glycine and D-serine to bind to the GluN1 subunit. This dual-target profile is a critical consideration in experimental design, as the observed physiological effects of DNQX may result from the combined blockade of both non-NMDA and NMDA receptors.

Quantitative Comparison of Receptor Affinity

The potency of a receptor antagonist is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

CompoundReceptor TargetIC50 / KiCitation
DNQX AMPA Receptor0.5 µM (IC50)
Kainate Receptor2 µM (IC50)
NMDA Receptor (Glycine Site)40 µM (IC50)
6-Nitroquinoxaline-2,3-dione NMDA ReceptorData not available

As the table illustrates, DNQX is significantly more potent at AMPA and kainate receptors than at the NMDA receptor glycine site. This selectivity profile is a defining characteristic of DNQX and has led to its widespread use as a tool to isolate and study AMPA/kainate receptor-mediated synaptic transmission.

While a specific IC50 or Ki value for 6-Nitroquinoxaline-2,3-dione at the NMDA receptor is not available, SAR studies on related compounds offer valuable insights. Research has shown that the position and nature of substituents on the quinoxaline ring dramatically influence potency at the glycine site. For instance, the addition of a nitro group at the 5-position, combined with halogens at the 6 and 7-positions, can yield compounds with nanomolar affinity for the glycine site, representing a significant increase in potency compared to DNQX.[10] The single nitro group at the 6-position in 6-Nitroquinoxaline-2,3-dione suggests it may possess a different affinity profile compared to DNQX, though direct experimental validation is required.

Experimental Design Considerations: Causality and Self-Validation

When employing these antagonists in research, understanding their pharmacological nuances is paramount to ensure the validity and interpretability of the results.

Isolating NMDA Receptor Currents with DNQX: A Common Pitfall

A common experimental paradigm involves using DNQX to block AMPA/kainate receptors to isolate NMDA receptor-mediated currents. While effective at appropriate concentrations, researchers must be cognizant of the potential for off-target effects at the NMDA receptor glycine site, especially at higher concentrations of DNQX.

Experimental Workflow: Electrophysiological Recording of NMDA Receptor Currents

cluster_0 Preparation cluster_1 Experimental Protocol cluster_2 Data Analysis A Prepare neuronal culture or brain slice B Establish whole-cell patch-clamp configuration A->B C Record baseline synaptic activity B->C D Apply DNQX (e.g., 10-20 µM) to block AMPA/kainate receptors C->D E Apply NMDA and glycine to evoke NMDA receptor-mediated current D->E F Apply test compound (e.g., 6-Nitroquinoxaline-2,3-dione) E->F G Washout and record recovery F->G H Measure amplitude and kinetics of NMDA current G->H I Compare current before and after test compound application H->I

Caption: Workflow for assessing NMDA receptor antagonism.

Causality and Validation: To validate that the observed effects are due to specific NMDA receptor antagonism and not off-target actions of DNQX, control experiments are crucial. One such control is to perform the experiment in the presence of a saturating concentration of glycine. If the antagonistic effect of the test compound persists, it suggests a mechanism independent of the glycine binding site.

Characterizing the Selectivity of 6-Nitroquinoxaline-2,3-dione

Given the lack of a complete pharmacological profile for 6-Nitroquinoxaline-2,3-dione, a primary experimental goal would be to determine its selectivity for NMDA receptors over AMPA/kainate receptors.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of 6-Nitroquinoxaline-2,3-dione for NMDA, AMPA, and kainate receptors.

Materials:

  • Cell membranes prepared from tissue or cell lines expressing the target receptors.

  • Radioligands specific for each receptor:

    • NMDA receptor (glycine site): [³H]glycine or a specific high-affinity antagonist radioligand.

    • AMPA receptor: [³H]AMPA.

    • Kainate receptor: [³H]kainate.

  • 6-Nitroquinoxaline-2,3-dione (unlabeled).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Incubate a fixed concentration of the radioligand with varying concentrations of unlabeled 6-Nitroquinoxaline-2,3-dione in the presence of the prepared cell membranes.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of 6-Nitroquinoxaline-2,3-dione to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Self-Validating System: The protocol's integrity is maintained by including appropriate controls:

  • Total binding: Radioligand and membranes without any competitor.

  • Non-specific binding: Radioligand and membranes in the presence of a saturating concentration of a known, high-affinity unlabeled ligand for the target receptor.

  • Specific binding: Calculated by subtracting non-specific binding from total binding.

Signaling Pathway: NMDA Receptor Activation and Blockade

cluster_0 Extracellular Space cluster_1 NMDA Receptor cluster_2 Intracellular Space Glutamate Glutamate GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binds Glycine Glycine GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Binds DNQX DNQX DNQX->GluN1 Blocks Nitroquinoxaline 6-Nitroquinoxaline-2,3-dione Nitroquinoxaline->GluN1 Blocks (Hypothesized) IonChannel Ion Channel Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Opens Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Signaling

Caption: NMDA receptor activation and antagonism by quinoxalines.

Conclusion and Future Directions

DNQX is a well-established, potent antagonist of AMPA and kainate receptors with a secondary, less potent antagonistic action at the NMDA receptor glycine site. This dual activity necessitates careful experimental design and interpretation.

While direct experimental data for 6-Nitroquinoxaline-2,3-dione as an NMDA antagonist is currently limited, the extensive body of research on the quinoxaline-2,3-dione scaffold strongly suggests its potential to act at the NMDA receptor glycine site. The specific substitutions on its benzene ring distinguish it from DNQX and likely confer a unique affinity and selectivity profile.

For researchers in drug development and neuroscience, a thorough characterization of 6-Nitroquinoxaline-2,3-dione's activity at all iGluR subtypes is a critical next step. Such studies will not only elucidate its potential as a research tool but also contribute to a deeper understanding of the structure-activity relationships that govern ligand interactions with these vital neuronal receptors.

References

  • Birch, P. J., Grossman, C. J., & Hayes, A. G. (1988). 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor. European journal of pharmacology, 156(1), 177–180. [Link]

  • Honoré, T., Davies, S. N., Drejer, J., Fletcher, E. J., Jacobsen, P., Lodge, D., & Nielsen, F. E. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701–703. [Link]

  • Kessler, M., Terramani, T., Lynch, G., & Baudry, M. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of neurochemistry, 52(4), 1319–1328. [Link]

  • Lodge, D. (2009). The history of the pharmacology and cloning of ionotropic glutamate receptors and the development of idiosyncratic agents. Neuropharmacology, 56(1), 6–21.
  • Mayer, M. L. (2005). Glutamate receptor ion channels. Current opinion in neurobiology, 15(3), 282–288.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Sheardown, M. J., Nielsen, E. Ø., Hansen, A. J., Jacobsen, P., & Honoré, T. (1990). 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia. Science, 247(4942), 571–574. [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]

  • Woodward, R. M., soldi, M., Hu, L. Y., & Miledi, R. (1993). Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors. Journal of medicinal chemistry, 36(15), 2220–2230. [Link]

Sources

Comparing the efficacy of different quinoxaline-based anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoxaline Scaffold in Oncology

The quinoxaline nucleus (benzopyrazine) is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with diverse biological targets. Unlike single-target agents, quinoxaline derivatives often exhibit polypharmacology, simultaneously targeting receptor tyrosine kinases (RTKs), DNA topology, and tubulin dynamics.

This guide provides a technical comparison of recent quinoxaline-based candidates, categorizing them by their primary mechanism of action: Kinase Inhibition (VEGFR/EGFR) versus DNA Intercalation/Topoisomerase Inhibition .

Why Quinoxalines?
  • Bioisosterism: Mimics the purine ring of ATP, allowing effective competition at kinase ATP-binding sites.

  • Planarity: Facilitates intercalation between DNA base pairs.

  • Modifiability: Positions 2 and 3 on the pyrazine ring allow for easy introduction of pharmacophores (e.g., urea, hydrazine) to tune lipophilicity and target specificity.

Mechanistic Comparison & Signaling Pathways[1][2]

Type A: Kinase Inhibitors (VEGFR-2 / EGFR)

Quinoxaline-urea hybrids and amino-substituted derivatives function primarily as Type II kinase inhibitors. They occupy the hydrophobic pocket adjacent to the ATP-binding site in RTKs, preventing autophosphorylation and downstream signaling.

Key Pathway Targets:

  • VEGFR-2: Blocks angiogenesis.

  • EGFR: Blocks cell proliferation (Ras/Raf/MEK/ERK pathway).

Type B: DNA Intercalators & Topoisomerase II Inhibitors

Fused quinoxaline systems (e.g., triazoloquinoxalines) act as DNA intercalators. They stabilize the cleavable complex between DNA and Topoisomerase II, leading to double-strand breaks and apoptosis via the p53 pathway.

Visualization: Targeted Signaling Cascades

The following diagram illustrates the dual-targeting potential of quinoxaline agents within the cancer cell signaling network.

Quinoxaline_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factors (VEGF/EGF) RTK RTKs (VEGFR-2 / EGFR) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DNA DNA Replication ERK->DNA Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis (Caspase 3/8) AKT->Apoptosis Inhibits DNA->Apoptosis Damage Response TopoII Topoisomerase II TopoII->DNA Q_Kinase Quinoxaline (Type A: Kinase Inhibitor) Q_Kinase->RTK Blocks ATP Binding Q_DNA Quinoxaline (Type B: Intercalator) Q_DNA->TopoII Stabilizes Complex

Caption: Dual mechanism of action: Type A Quinoxalines inhibit upstream RTK signaling, while Type B agents induce DNA damage downstream.

Comparative Efficacy Data

The following table synthesizes quantitative data from recent high-impact studies, comparing novel quinoxaline derivatives against standard-of-care agents.

Table 1: IC50 Comparison of Quinoxaline Derivatives vs. Standards

Compound IDPrimary MechanismTarget Cell LineIC50 (µM)Reference DrugRef.[1][2][3][4][5] IC50 (µM)Relative Potency
Cmpd 24 (Imidazole-sub)BRAF/Kinase InhibitorA375 (Melanoma)0.003 Vemurafenib0.13946x Higher
Cmpd 13 (Urea Hybrid)VEGFR-2 InhibitorHUVEC / HepG20.045 Sorafenib0.049~1.1x Higher
Cmpd IV (Fused)Topoisomerase II Inh.PC-3 (Prostate)2.11 Doxorubicin~1.5 - 2.0Comparable
Cmpd 4m (Bromo-sub)Apoptosis InducerA549 (Lung)9.32 5-Fluorouracil4.890.5x Lower
DEQX DNA/ApoptosisHt-29 (Colorectal)< 5.0 Cisplatin> 10.0>2x Higher

Analysis:

  • Kinase Targeting: Compound 24 demonstrates that modifying the quinoxaline core with imidazole significantly enhances potency against melanoma, vastly outperforming Vemurafenib [2].[1]

  • Angiogenesis: Compound 13 shows exceptional selectivity for VEGFR-2, making it a prime candidate for anti-angiogenic therapy with potentially fewer off-target effects than Sunitinib [6].[6]

  • Solid Tumors: For prostate (PC-3) and colorectal (Ht-29) lines, quinoxaline derivatives like Compound IV and DEQX offer efficacy comparable to or better than classic DNA-damaging agents (Doxorubicin, Cisplatin) but often with better solubility profiles [1][3].

Experimental Protocols for Validation

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: High-Throughput Kinase Inhibition Screening (VEGFR-2)

Objective: To quantify the ATP-competitive inhibition of VEGFR-2 by quinoxaline candidates.

Methodology:

  • Reagent Prep: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Dilute to 5x working concentrations in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • In a 96-well white plate, add 10 µL of 2.5 ng/µL VEGFR-2 recombinant enzyme.

    • Add 10 µL of test compound (or Staurosporine as positive control). Incubate 15 min at RT.

    • Self-Validation Step: Include a "No Enzyme" control to measure background luminescence and a "No Inhibitor" control (DMSO only) for 100% activity.

  • Substrate Addition: Add 20 µL of ATP/Poly(Glu,Tyr) mix. Incubate 45 min at 30°C.

  • Detection: Add 40 µL Kinase-Glo® Reagent (Promega). Incubate 10 min.

  • Read: Measure luminescence. High luminescence = High ATP remaining = High Inhibition.

Protocol B: Cell Viability & IC50 Determination (MTT Assay)

Objective: To determine the cytotoxic concentration (IC50) in cancer cell lines.

Methodology:

  • Seeding: Seed cells (e.g., HCT-116, MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with serial dilutions of quinoxaline derivatives (0.1 µM to 100 µM) for 48h.

    • Causality Check: Use 0.1% DMSO as a vehicle control to ensure toxicity is not solvent-induced.

  • Incubation: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: Screening Workflow

This workflow ensures a logical progression from chemical synthesis to biological validation.

Workflow Start Synthesis (Condensation) Char Characterization (NMR/IR/Mass) Start->Char Screen Primary Screen (MTT Assay) Char->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Hit->Start No (Refine SAR) Mech Mechanistic Assay (Kinase/Topo II) Hit->Mech Yes Apop Apoptosis Confirmation (Annexin V/PI) Mech->Apop Lead Lead Candidate Apop->Lead

Caption: Step-by-step validation workflow for quinoxaline anticancer agents.

References

  • Pereira, J. A., et al. (2024). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules.[7] PubMed Central. Link

  • Patioante, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Link

  • Soliman, A. M., et al. (2023).[4] A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition.[5] Taylor & Francis. Link

  • Ahmed, E. A., et al. (2020).[2] Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives.[4][8] Semantic Scholar. Link

  • Liang, J. H., et al. (2024).[9] Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.[8][10][11] RSC Publishing. Link

  • El-Mekabaty, A., et al. (2025). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids.[6][1][12] ResearchGate.[6] Link

Sources

Structure-activity relationship (SAR) of 6-Nitroquinoxaline-2,3-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-Nitroquinoxaline-2,3-dione analogs, focusing on their evolution from non-selective glutamate antagonists to high-fidelity research tools like NBQX.

Executive Summary: The Quinoxaline Evolution

The quinoxaline-2,3-dione scaffold represents a cornerstone in the pharmacology of ionotropic glutamate receptors (iGluRs). Originally developed to antagonize non-NMDA receptors, early analogs like CNQX and DNQX were pivotal in distinguishing AMPA/Kainate receptor activity from NMDA receptor activity. However, their utility was limited by poor solubility and lack of selectivity between AMPA and Kainate subtypes.

The introduction of NBQX (a benzo-fused analog) marked a critical leap in SAR optimization, delivering high selectivity for AMPA receptors and improved metabolic stability. This guide dissects the molecular modifications driving these performance shifts.

Structural Anatomy & SAR Analysis

The core pharmacophore is the 1,4-dihydroquinoxaline-2,3-dione .[1] The biological activity hinges on the electronic distribution of the benzene ring, specifically controlled by substituents at positions 6 and 7.

The Core Scaffold SAR Map

SAR_Map Core Quinoxaline-2,3-dione Core Scaffold Pos6 Position 6 (The Anchor) Nitro (-NO2) Group Critical for Receptor Binding Core->Pos6 Electronic Withdrawal Pos7 Position 7 (The Tuner) Determines Selectivity & Potency (-CN, -NO2, -SO2NH2) Core->Pos7 Electronic Synergy N_Sites N1 / N4 Positions Solubility Modulation Steric Tolerance Low Core->N_Sites H-Bond Donors Benzo Benzo-Fusion (Pos 7-8) Increases AMPA Selectivity (NBQX specific) Pos7->Benzo Ring Fusion

Figure 1: SAR Map of the Quinoxaline-2,3-dione scaffold highlighting critical modification zones.

Key SAR Drivers:
  • The 6-Nitro "Anchor" (Essential):

    • The presence of a strong electron-withdrawing group (EWG) at position 6 is non-negotiable for high potency. The Nitro group (-NO2) enhances the acidity of the amide protons at N1/N4, facilitating hydrogen bonding with the receptor's glutamate binding pocket (specifically interacting with Arg485 and Thr480 residues in GluA2).

  • The 7-Position "Tuner" (Selectivity):

    • Cyano (-CN) in CNQX: Provides high potency but poor selectivity (blocks AMPA, Kainate, and NMDA-Glycine site).

    • Nitro (-NO2) in DNQX: Similar profile to CNQX; highly potent but non-selective.

    • Sulfamoyl + Benzo-fusion in NBQX: The addition of a fused benzene ring (making it a benzo[f]quinoxaline) and a sulfamoyl group dramatically increases steric bulk. This bulk is tolerated well by the AMPA receptor pocket but clashes with the Kainate receptor pocket, driving 30-fold selectivity for AMPA .

Comparative Performance Guide

The following table contrasts the three primary analogs used in research.

FeatureCNQX DNQX NBQX
Chemical Name 6-Cyano-7-nitroquinoxaline-2,3-dione6,7-Dinitroquinoxaline-2,3-dione2,3-Dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline
Primary Target AMPA / Kainate (Non-selective)AMPA / Kainate (Non-selective)AMPA (Highly Selective)
AMPA IC50 ~0.3 µM~0.5 µM~0.1 µM
Kainate IC50 ~1.5 µM~2.0 µM> 30 µM
Selectivity Ratio Low (5x)Low (4x)High (>300x)
NMDA Glycine Site Antagonist (IC50 ~25 µM)AntagonistMinimal Activity
Solubility Poor (Requires DMSO/NaOH)PoorImproved (Disodium salt soluble in water)
In Vivo Utility Limited (Seizures/rapid clearance)LimitedHigh (Neuroprotective in ischemia models)

Scientist's Insight:

  • Use CNQX/DNQX for general "non-NMDA" receptor blockade in slice electrophysiology where subtype selectivity is not critical, but be aware of the NMDA glycine-site blockade which can confound results in low-magnesium solutions.

  • Use NBQX when you must isolate AMPA-mediated currents specifically or for any in vivo experiment.[2] Its lack of glycine-site activity makes it the "cleanest" tool for dissecting glutamatergic transmission.

Experimental Protocols

To validate the SAR or characterize a new analog, two self-validating protocols are standard: Radioligand Binding (affinity) and Patch-Clamp Electrophysiology (function).

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the binding affinity (Ki) of the analog for AMPA receptors.

Reagents:

  • Radioligand: [3H]-AMPA (Specific Activity ~40-60 Ci/mmol).

  • Tissue: Rat whole brain membranes (synaptosomes).

  • Non-specific blocker: 1 mM L-Glutamate.

  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 100 mM KSCN (Chaotropic ions like thiocyanate increase [3H]-AMPA binding affinity, improving signal-to-noise).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (200 µg protein).

    • 25 µL [3H]-AMPA (Final conc. 5 nM).

    • 25 µL Test Analog (Concentration range: 1 nM to 100 µM).

  • Equilibrium: Incubate on ice (0-4°C) for 60 minutes. Note: Low temperature prevents receptor desensitization conformational changes that might alter binding kinetics.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Validation (Whole-Cell Patch Clamp)

Purpose: To confirm the analog acts as a competitive antagonist and does not exhibit partial agonism.

Workflow Diagram:

Patch_Clamp_Workflow Start Hippocampal Slice Preparation (CA1 Pyramidal Neurons) Baseline Record Baseline EPSCs (Stimulate Schaffer Collaterals) Start->Baseline WashIn Wash-in Analog (e.g., 10 µM NBQX) Monitor for 5-10 mins Baseline->WashIn Test Validation Check: 1. EPSC Amplitude Reduction >95%? 2. No change in Holding Current? (No Agonism) WashIn->Test WashOut Wash-out (20 mins) Verify Recovery of EPSCs Test->WashOut

Figure 2: Functional screening workflow for glutamate antagonists.

Critical Validation Step: When testing a new quinoxaline analog, always monitor the holding current during wash-in. A shift in holding current indicates partial agonist activity, a common side-effect in this chemical class (seen in some 6-substituted analogs). A pure antagonist should reduce the Evoked Postsynaptic Current (EPSC) without altering the baseline holding current.

References
  • Sheardown, M. J., et al. (1990). "2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: A neuroprotectant for cerebral ischemia."[3] Science.

  • Honore, T., et al. (1988). "Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists." Science.

  • Lees, G. J. (2000). "Pharmacology of AMPA/kainate receptor ligands and their therapeutic potential in neurological and psychiatric disorders." Drugs.

  • Kessler, M., et al. (1989). "Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites." Brain Research.

  • Tocris Bioscience. "Scientific Review: AMPA and Kainate Receptors."

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A Comparative Guide to Quinoxaline Synthesis: From Classic Condensations to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxaline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and diverse applications.[1] These nitrogen-containing heterocyclic compounds are integral to numerous pharmaceuticals, including anticancer, antiviral, antibacterial, and antifungal agents.[1][2][3] The continued interest in this privileged structure necessitates the development of efficient, scalable, and environmentally benign synthetic methodologies. This guide provides a comparative analysis of key methods for quinoxaline synthesis, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in selecting the optimal strategy for their specific needs.

The Enduring Classical Approach: Condensation of o-Phenylenediamines and α-Dicarbonyls

The most traditional and straightforward method for synthesizing quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][5] This method is widely used due to the ready availability of the starting materials.[6] However, classical approaches often require harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, leading to longer reaction times and potential side product formation.[4][5]

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the α-dicarbonyl compound, forming a diimine intermediate. Subsequent cyclization and dehydration yield the aromatic quinoxaline ring. The requirement for an acid catalyst is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic amino groups.

Modern Advancements in Quinoxaline Synthesis

In recent years, significant efforts have been directed towards developing more efficient and sustainable methods for quinoxaline synthesis. These modern techniques aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

The Beirut Reaction: A Unique Pathway to Quinoxaline 1,4-Dioxides

First described in 1965 by Haddadin and Issidorides, the Beirut reaction is a powerful method for the synthesis of quinoxaline 1,4-dioxides, a class of compounds with significant biological activities.[7][8] This reaction involves the condensation of a benzofuroxan (benzofurazan N-oxide) with a compound containing an active methylene group, such as β-diketones, β-ketoesters, or enamines.[7][8]

Causality in Experimental Choices

The Beirut reaction is typically carried out in the presence of a base, such as sodium hydride or an amine, to generate the enolate or enamine nucleophile from the active methylene compound. The choice of solvent and base is crucial for the reaction's success, influencing both the reaction rate and the yield. The reaction mechanism involves a nucleophilic attack of the enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration to form the quinoxaline 1,4-dioxide scaffold.[7]

It is important to note that the reaction with monosubstituted benzofuroxans can lead to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides due to tautomeric equilibrium in the benzofuroxan starting material.[9] The regioselectivity can be influenced by the electronic properties of the substituent on the benzofuroxan ring.[9]

Beirut_Reaction_Mechanism Benzofuroxan Benzofuroxan Nucleophilic Attack Nucleophilic Attack Benzofuroxan->Nucleophilic Attack Active Methylene Compound Active Methylene Compound Enolate/Enamine Enolate/Enamine Active Methylene Compound->Enolate/Enamine Base Base Base Enolate/Enamine->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoxaline 1,4-Dioxide Quinoxaline 1,4-Dioxide Dehydration->Quinoxaline 1,4-Dioxide

Caption: Generalized workflow of the Beirut Reaction.

Microwave-Assisted Synthesis: Accelerating Drug Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions.[10] In the context of quinoxaline synthesis, microwave irradiation offers several advantages over conventional heating, including significantly shorter reaction times, higher yields, and often improved product purity.[10][11] This technology has been successfully applied to the classical condensation of o-phenylenediamines and α-dicarbonyls, as well as to other synthetic routes.[12]

The Rationale Behind Microwave Heating

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in dramatic rate enhancements. Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, which aligns with the principles of green chemistry.[13][14]

Microwave_Synthesis_Workflow Reactants o-Phenylenediamine + α-Dicarbonyl Compound Reaction_Mixture Solvent-free or Minimal Solvent Reactants->Reaction_Mixture Microwave_Reactor Microwave Irradiation Purification Purification Microwave_Reactor->Purification Reaction_Mixture->Microwave_Reactor Quinoxaline_Product Quinoxaline_Product Purification->Quinoxaline_Product

Caption: A simplified workflow for microwave-assisted quinoxaline synthesis.

Catalyst-Free Synthesis: A Greener Approach

The development of catalyst-free synthetic methods is a major goal in sustainable chemistry. Recently, highly efficient and environmentally friendly protocols for quinoxaline synthesis have been reported that proceed without the need for a catalyst.[15] These methods often utilize green solvents like methanol or ethanol and can be performed at room temperature with remarkably short reaction times.[15]

The Inherent Reactivity

This approach leverages the inherent nucleophilicity of the o-phenylenediamine and the electrophilicity of the α-dicarbonyl compound. By carefully selecting the solvent and reaction conditions, the condensation reaction can proceed efficiently without the need for an activating catalyst. This not only simplifies the experimental procedure and purification but also reduces the environmental impact of the synthesis. A notable example is the synthesis of quinoxalines in methanol at ambient temperature, which can be completed in as little as one minute.[15]

Comparative Performance Data

Synthesis MethodKey AdvantagesTypical Reaction TimeTypical YieldsKey Limitations
Classical Condensation Readily available starting materialsSeveral hoursModerate to goodHarsh conditions, potential side products[4][5]
Beirut Reaction Access to biologically active 1,4-dioxides2-4 hours60-80%[7]Limited to specific starting materials, potential for isomeric mixtures[9]
Microwave-Assisted Rapid reaction rates, high yields, solvent-free options[10][13]5-15 minutes[13][14]Good to excellent[10]Requires specialized microwave equipment
Catalyst-Free Environmentally friendly, simple procedure, mild conditions[15]1 minute to 2 hoursMedium to excellent[4][15]Substrate-dependent efficiency

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol is adapted from a general procedure for microwave-assisted quinoxaline synthesis.[14]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Microwave synthesis vial (10 mL)

  • CEM Discovery Microwave Synthesizer or equivalent

Procedure:

  • Place o-phenylenediamine (1 mmol) and benzil (1 mmol) into a 10 mL microwave synthesis vial.

  • If a solvent is used, add a minimal amount of ethanol (e.g., 2 mL). For a solvent-free reaction, proceed without solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at a constant power of 900 W for 5 minutes.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • If a solvent was used, evaporate it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Catalyst-Free Synthesis of Quinoxalines in Methanol

This protocol is based on a highly efficient and green synthesis method.[15]

Materials:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a solution of the o-phenylenediamine (1 mmol) in methanol (5 mL) in a 25 mL round-bottom flask, add the 1,2-dicarbonyl compound (1 mmol).

  • Stir the reaction mixture vigorously at ambient temperature for 1 minute.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Protocol 3: Synthesis of Quinoxaline Derivatives Catalyzed by Pyridine

This protocol describes a simple and efficient synthesis at room temperature.[16]

Materials:

  • 1,2-Phenylenediamine derivative (1 mmol)

  • Phenacyl bromide derivative (1 mmol)

  • Pyridine (10 mol%)

  • Tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a solution of the 1,2-phenylenediamine derivative (1 mmol) in THF (10 mL) in a 25 mL round-bottom flask, add the phenacyl bromide derivative (1 mmol).

  • Add pyridine (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours.[16]

  • Monitor the reaction progress by TLC.

  • After completion, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization, to afford the desired quinoxaline derivative in excellent yields (85-92%).[16]

Conclusion

The synthesis of quinoxalines has evolved significantly from the classical condensation methods. Modern techniques such as the Beirut reaction, microwave-assisted synthesis, and catalyst-free protocols offer researchers a range of options to tailor their synthetic strategy based on the desired product, required efficiency, and environmental considerations. While the classical approach remains a viable option, the adoption of greener and more rapid methods is crucial for the future of drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel quinoxaline-based compounds.

References

  • Current time information in Beirut, LB, LB. (n.d.). Google.
  • The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides - Benchchem. (n.d.). BenchChem.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). MDPI.
  • Beirut Reaction Mechanism | Organic Chemistry. (2022). YouTube.
  • New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. (n.d.). MDPI.
  • Microwave-Assisted Synthesis of Quinoxalines - A Review. (2017). Bentham Science Publishers.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme.
  • Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.).
  • Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. (n.d.). Taylor & Francis Online.
  • Microwave assisted synthesis of quinoxaline derivatives. (n.d.). American Chemical Society.
  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons.
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications.
  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025). ACS Omega.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). mtieat.
  • Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd.
  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (n.d.). SciELO.
  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. (2024). ACS Publications.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). ResearchGate.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.